Myoferlin inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H28N6O2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-[3-ethyl-5-(5-methoxypyrimidin-2-yl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide |
InChI |
InChI=1S/C26H28N6O2/c1-3-23-30-25(24-28-17-22(34-2)18-29-24)32(31-23)21-14-9-13-20(16-21)26(33)27-15-8-7-12-19-10-5-4-6-11-19/h4-6,9-11,13-14,16-18H,3,7-8,12,15H2,1-2H3,(H,27,33) |
InChI Key |
AASLOEMOCBUITM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=NC=C(C=N2)OC)C3=CC=CC(=C3)C(=O)NCCCCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Myoferlin: A Promising Therapeutic Target in Pancreatic Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. The aggressive nature of PDAC is attributed to its late diagnosis and profound resistance to conventional therapies. Consequently, there is an urgent need to identify and validate novel therapeutic targets to improve patient outcomes. Myoferlin (MYOF), a member of the ferlin family of proteins, has emerged as a key player in pancreatic cancer progression. This whitepaper provides a comprehensive technical overview of myoferlin's role in pancreatic cancer, consolidating current research on its expression, oncogenic functions, and associated signaling pathways. We present quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms to equip researchers and drug development professionals with the foundational knowledge to explore myoferlin as a therapeutic target in pancreatic cancer.
Introduction
Myoferlin is a 230 kDa type II transmembrane protein characterized by multiple C2 domains, which are crucial for calcium-dependent membrane fusion and repair processes.[1] While its physiological role is well-documented in muscle development and repair, emerging evidence has implicated myoferlin in the pathophysiology of various cancers, including pancreatic cancer.[2][3] In PDAC, myoferlin is significantly overexpressed and its elevated levels are correlated with poor patient prognosis.[4][5] Functionally, myoferlin contributes to several hallmarks of cancer, including enhanced cell proliferation, migration, invasion, angiogenesis, and metabolic reprogramming.[1][4][6] This guide will delve into the technical details of myoferlin's involvement in pancreatic cancer, providing a robust resource for the scientific community.
Quantitative Data on Myoferlin in Pancreatic Cancer
The upregulation of myoferlin in pancreatic cancer is a consistent finding across multiple studies. This section summarizes the key quantitative data supporting the rationale for targeting myoferlin.
Table 1: Myoferlin mRNA Expression in Pancreatic Cancer Tissues vs. Normal Tissues
| Dataset | Fold Change | p-value | Reference |
| Segara Pancreas | 7.026 | 2.49E-06 | [3] |
| Iacobuzio-Donahue Pancreas | 5.898 | 2.80E-04 | [3] |
| Badea Pancreas | 5.159 | 1.67E-15 | [3] |
| Pei Pancreas | 2.980 | 1.70E-05 | [3] |
| Grutzmann Pancreas | 2.647 | 3.00E-03 | [3] |
This table presents data from the Oncomine database, showcasing the significant overexpression of myoferlin mRNA in pancreatic ductal adenocarcinoma compared to normal pancreatic tissue across various independent studies.
Table 2: Myoferlin Expression in Pancreatic Cancer Cell Lines
| Cell Line | Subtype | Relative Myoferlin Expression (vs. MiaPaCa-2) | Reference |
| BxPC-3 | Lipogenic | High (>2.5-fold) | [4] |
| Panc-1 | Lipogenic | High (>2.5-fold) | [4] |
| HPAF-2 | Lipogenic | High (>2.5-fold) | [4] |
| PaTu8988T | Glycolytic | Low | [4] |
| MiaPaCa-2 | Glycolytic | Low (baseline) | [4] |
This table illustrates the differential expression of myoferlin in various pancreatic cancer cell lines, with higher expression observed in cell lines characterized by a lipogenic metabolic phenotype.
Table 3: Functional Consequences of Myoferlin Knockdown in Pancreatic Cancer Cells
| Pancreatic Cancer Cell Line | Assay | Effect of Myoferlin Knockdown | Quantitative Change | Reference |
| BxPC-3 | 2D Cell Migration (Scratch Assay) | Reduced Migration | ~2-fold reduction | [1] |
| Panc-1 | 2D Cell Migration (Scratch Assay) | Reduced Migration | ~3-fold reduction | [1] |
| BxPC-3 | 3D Cell Migration (Boyden Chamber) | Reduced Migration | Significant reduction | [1] |
| Panc-1 | 3D Cell Migration (Boyden Chamber) | Reduced Migration | Significant reduction | [1] |
| BxPC-3 | In Vitro Cell Proliferation | Inhibited Proliferation | Significant inhibition | [6] |
| BxPC-3 | In Vivo Tumor Volume (Chick Chorioallantoic Membrane Assay) | Reduced Tumor Volume | Significant reduction | [6] |
| Panc-1 | ATP Production | Decreased ATP Production | Significant decrease | [4] |
This table summarizes the phenotypic effects of reducing myoferlin expression in pancreatic cancer cells, demonstrating its critical role in migration, proliferation, and energy metabolism.
Key Signaling Pathways Involving Myoferlin
Myoferlin exerts its pro-oncogenic functions by modulating several critical signaling pathways. The following diagrams illustrate these complex interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments to study myoferlin's function in pancreatic cancer.
siRNA-mediated Knockdown of Myoferlin
This protocol describes the transient knockdown of myoferlin expression in pancreatic cancer cell lines using small interfering RNA (siRNA).
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, BxPC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Myoferlin-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed pancreatic cancer cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
In a separate tube, dilute 1.5 µL of the 20 µM siRNA stock (final concentration 30 nM) in 100 µL of Opti-MEM.
-
Combine the diluted siRNA with the diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace with 800 µL of fresh, antibiotic-free complete growth medium.
-
Add the 200 µL of siRNA-lipid complex to each well. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: Assess myoferlin protein levels by Western blot analysis to confirm knockdown efficiency.
Western Blot Analysis of Myoferlin
This protocol details the detection of myoferlin protein levels in cell lysates.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (6% or gradient gels are suitable for the large size of myoferlin)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-myoferlin
-
Loading control primary antibody: anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-myoferlin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody or run a parallel gel.
Immunohistochemistry (IHC) for Myoferlin in Pancreatic Tissue
This protocol outlines the staining of myoferlin in formalin-fixed, paraffin-embedded (FFPE) pancreatic tissue sections.
Materials:
-
FFPE pancreatic tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-myoferlin
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-30 minutes. Allow to cool to room temperature.
-
Peroxidase Blocking: Quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10-15 minutes.
-
Blocking: Block non-specific binding by incubating the slides in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the slides with the primary anti-myoferlin antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the slides with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash the slides and incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Chromogenic Detection: Wash the slides and apply DAB substrate until the desired brown color develops.
-
Counterstaining: Counterstain the slides with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Imaging: Analyze the slides under a light microscope.
Scratch Wound Healing Assay
This assay assesses 2D cell migration.
Materials:
-
Pancreatic cancer cells
-
24-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to form a confluent monolayer.
-
Creating the Scratch: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Incubation: Add fresh medium (serum-free or low-serum to minimize proliferation) and incubate the plate.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.
Boyden Chamber Invasion Assay
This assay measures the invasive capacity of cells through an extracellular matrix.
Materials:
-
Boyden chamber inserts with an 8 µm pore size membrane
-
24-well companion plates
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete medium (chemoattractant)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Coating the Inserts: Coat the top of the Boyden chamber membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the insert.
-
Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invasive Cells: Carefully remove the non-invaded cells from the top of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view.
Therapeutic Implications and Future Directions
The consistent overexpression of myoferlin in pancreatic cancer and its multifaceted role in promoting tumor progression make it an attractive therapeutic target.[2] Several preclinical studies have demonstrated that the inhibition of myoferlin, either through genetic knockdown or pharmacological means, can impede tumor growth and metastasis.[7][8]
Pharmacological targeting of myoferlin is an active area of research. Small molecule inhibitors that bind to the C2D domain of myoferlin have shown promise in selectively inhibiting the proliferation and migration of cancer cells.[9] Furthermore, targeting myoferlin has been shown to sensitize pancreatic cancer cells to ferroptosis, a form of iron-dependent cell death, opening up new avenues for combination therapies.[2][8]
Future research should focus on:
-
The development of more potent and specific myoferlin inhibitors.
-
Elucidating the precise molecular mechanisms by which myoferlin regulates key signaling pathways in pancreatic cancer.
-
Investigating the role of myoferlin in the tumor microenvironment, particularly its function in cancer-associated fibroblasts (CAFs) and immune cells.[7][10]
-
Conducting in vivo studies in relevant animal models to validate the therapeutic potential of targeting myoferlin.
-
Identifying biomarkers to select patients who are most likely to respond to myoferlin-targeted therapies.
Conclusion
Myoferlin is a critical driver of pancreatic cancer aggressiveness, influencing a wide array of cellular processes from proliferation and migration to metabolic reprogramming and angiogenesis. Its high expression in tumor tissues and correlation with poor clinical outcomes underscore its potential as a valuable therapeutic target. This technical guide provides a solid foundation of quantitative data and detailed experimental protocols to facilitate further research into the biology of myoferlin and the development of novel anti-cancer strategies targeting this promising oncoprotein.
References
- 1. Myoferlin Contributes to the Metastatic Phenotype of Pancreatic Cancer Cells by Enhancing Their Migratory Capacity through the Control of Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of Myoferlin in Human Pancreatic Cancer via Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. explore.lib.uliege.be [explore.lib.uliege.be]
- 7. Targeting myoferlin in ER/Golgi vesicle trafficking reprograms pancreatic cancer-associated fibroblasts | The EMBO Journal [link.springer.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting myoferlin in ER/Golgi vesicle trafficking reprograms pancreatic cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structural Basis of Myoferlin Inhibitor Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction to Myoferlin
Myoferlin (MYOF) is a large, complex protein belonging to the ferlin family, which is characterized by the presence of multiple C2 domains.[1][2] These proteins are involved in various cellular processes related to membrane dynamics, such as membrane repair, vesicle trafficking, and cell signaling.[1] Myoferlin is a type II transmembrane protein, with a significant portion of the protein, including its seven C2 domains (C2A-C2G), located in the cytoplasm.[2][3]
Overexpression of myoferlin has been implicated in the progression of several cancers, including breast, pancreatic, and colorectal cancer, where it is associated with increased tumor growth, metastasis, and resistance to therapy.[1] This oncogenic role has made myoferlin an attractive target for the development of novel cancer therapeutics.[1][4][5]
Myoferlin Inhibitors
Several small molecule inhibitors targeting myoferlin have been developed and characterized. These inhibitors primarily target the C2D domain of myoferlin, which appears to be crucial for its function in cancer progression.[6][7][8]
-
Myoferlin inhibitor 1: This compound binds to the MYOF-C2D protein with a dissociation constant (KD) of 0.094 μM.[6] It has demonstrated potent anti-invasion and anti-migration activities in pancreatic cancer cells.[6]
-
WJ460: Identified as a direct inhibitor of myoferlin, WJ460 shows anti-metastatic activity in the nanomolar range in breast cancer cells.[9][10][11] It also binds to the C2D domain of myoferlin.[7]
-
YQ456: A novel small molecule inhibitor with high binding affinity to the MYOF-C2D domain (KD = 37 nM).[4][5] YQ456 has shown excellent anti-invasion capabilities and disrupts several vesicle trafficking processes.[4][5]
-
HJ445A: An optimized inhibitor derived from another lead compound, HJ445A, binds to the MYOF-C2D domain with a KD of 0.17 μM and exhibits potent anti-proliferative and anti-migration effects in gastric cancer cells.[8]
Structural Basis of Inhibitor Binding
Currently, there is no publicly available high-resolution crystal or cryo-EM structure of myoferlin in complex with any of its inhibitors. However, the available data consistently points to the C2D domain as the primary binding site for these small molecules.[6][7][8]
The C2 domains are known to be involved in calcium-dependent phospholipid binding and protein-protein interactions.[12] The binding of inhibitors to the C2D domain likely interferes with these interactions, thereby disrupting the downstream signaling pathways regulated by myoferlin. Molecular docking studies have been performed for some inhibitors, such as the 1,5-diaryl-1,2,4-triazole derivatives, to model their interaction with the MYOF-C2D domain.[13] These computational models suggest that the inhibitors fit into a pocket within the C2D domain, but experimental structural verification is still needed.
Quantitative Data on Myoferlin Inhibitor Binding
The following tables summarize the available quantitative data for the binding of various inhibitors to myoferlin.
Table 1: Binding Affinity of Myoferlin Inhibitors
| Inhibitor | Target Domain | Method | Dissociation Constant (KD) | Reference |
| This compound | MYOF-C2D | Not Specified | 0.094 µM | [6] |
| YQ456 | MYOF-C2D | SPR | 37 nM | [4] |
| YQ456 | MYOF-C2D | BLI | Not Specified | [4] |
| HJ445A | MYOF-C2D | Not Specified | 0.17 µM | [8] |
Table 2: In Vitro Efficacy of Myoferlin Inhibitors
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| WJ460 | MDA-MB-231 (Breast Cancer) | Collagen Invasion | 43.37 nM | [9] |
| WJ460 | BT549 (Breast Cancer) | Collagen Invasion | 36.40 nM | [9] |
| YQ456 | Not Specified | Anti-invasion | 110 nM | [4] |
| This compound | PANC1 (Pancreatic Cancer) | Invasion | 0.12 µM | [6] |
| HJ445A | MGC803 (Gastric Cancer) | Proliferation | 0.16 µM | [8] |
| HJ445A | MKN45 (Gastric Cancer) | Proliferation | 0.14 µM | [8] |
Experimental Protocols
Biolayer Interferometry (BLI) for Protein-Small Molecule Interaction
Biolayer interferometry is a label-free technique used to measure real-time biomolecular interactions.[14][15][16][17]
Principle: The assay measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[16]
General Protocol:
-
Protein Immobilization:
-
The purified MYOF-C2D domain is biotinylated.
-
Streptavidin-coated biosensor tips are hydrated in the assay buffer.
-
The biotinylated MYOF-C2D is loaded onto the streptavidin biosensors to a specific response level.[15]
-
-
Baseline:
-
The biosensors with the immobilized protein are dipped into wells containing assay buffer to establish a stable baseline.[14]
-
-
Association:
-
The biosensors are then moved to wells containing serial dilutions of the small molecule inhibitor (e.g., YQ456) in the assay buffer.
-
The binding of the inhibitor to the immobilized MYOF-C2D results in an increase in the optical thickness at the biosensor tip, which is recorded in real-time.[15]
-
-
Dissociation:
-
After the association phase, the biosensors are moved back to wells containing only the assay buffer.
-
The dissociation of the inhibitor from the MYOF-C2D is monitored as a decrease in the interference signal.[15]
-
-
Data Analysis:
-
The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[4]
-
Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions
Co-immunoprecipitation is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") and its binding partners from a cell lysate.[18][19][20][21]
Principle: An antibody specific to a target protein is used to pull down the entire protein complex from a cell extract. The presence of other proteins in the complex is then detected, typically by Western blotting.[18][21]
General Protocol:
-
Cell Lysis:
-
Cells are harvested and lysed using a gentle lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) to maintain protein-protein interactions. Protease and phosphatase inhibitors are added to prevent degradation and dephosphorylation.[19]
-
-
Pre-clearing (Optional):
-
The cell lysate is incubated with protein A/G beads to remove proteins that non-specifically bind to the beads, reducing background.[21]
-
-
Immunoprecipitation:
-
The pre-cleared lysate is incubated with an antibody specific for the bait protein (e.g., anti-Myoferlin antibody) to allow the formation of antigen-antibody complexes.
-
Protein A/G beads are then added to capture these complexes.[18]
-
-
Washing:
-
The beads with the bound immune complexes are washed several times with lysis buffer to remove non-specifically bound proteins.[21]
-
-
Elution:
-
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.[21]
-
-
Detection:
-
The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the putative interacting protein (e.g., anti-PINCH-1).[22]
-
Visualizations
Myoferlin Signaling Pathways
Myoferlin is implicated in several signaling pathways that are crucial for cancer progression, including the EGFR and TGF-β pathways.
Caption: Myoferlin's role in EGFR and TGF-β signaling pathways.
Experimental Workflow for Inhibitor Binding Analysis
The following diagram illustrates a typical workflow for identifying and characterizing a Myoferlin inhibitor.
Caption: Workflow for Myoferlin inhibitor identification and characterization.
References
- 1. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The C2 Domains of Otoferlin, Dysferlin, and Myoferlin Alter the Packing of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 1,5-diaryl-1,2,4-triazole derivatives as myoferlin inhibitors and their antitumor effects in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biolayer interferometry for DNA-protein interactions | PLOS One [journals.plos.org]
- 17. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
- 18. assaygenie.com [assaygenie.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. researchgate.net [researchgate.net]
The Impact of Myoferlin Inhibitor 1 on Cellular Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoferlin (MYOF) is a transmembrane protein belonging to the ferlin family, characterized by the presence of multiple C2 domains.[1] Initially identified for its role in muscle membrane repair, emerging evidence has highlighted its overexpression in various cancers, including breast, pancreatic, and colorectal cancer, where it is associated with poor prognosis.[2] Myoferlin's multifaceted role in cancer progression involves the regulation of key cellular processes such as cell proliferation, migration, invasion, and angiogenesis.[2] It exerts its influence by modulating critical signaling pathways, including those governed by receptor tyrosine kinases like EGFR and VEGFR, as well as the TGF-β signaling cascade and mitochondrial metabolism.[3][4][5] Consequently, the development of myoferlin inhibitors has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth analysis of the effects of Myoferlin Inhibitor 1 on key cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Quantitative Data on Myoferlin Inhibitors
The development of small molecule inhibitors targeting myoferlin has provided valuable tools to probe its function and assess its therapeutic potential. Two such inhibitors, WJ460 and YQ456, have demonstrated potent anti-cancer effects. The following tables summarize the key quantitative data associated with these inhibitors.
| Inhibitor | Cell Line | Assay Type | IC50 Value (nM) | Reference |
| WJ460 | MDA-MB-231 (Breast Cancer) | Transwell Invasion Assay | 43.37 | [2] |
| WJ460 | BT549 (Breast Cancer) | Transwell Invasion Assay | 36.40 | [2] |
| YQ456 | Colorectal Cancer Cells | Anti-Invasion Assay | 110 | [2] |
Table 1: Inhibitory Concentration (IC50) of Myoferlin Inhibitors in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values for myoferlin inhibitors WJ460 and YQ456 in different cancer cell lines, indicating their potency in inhibiting cancer cell invasion.
| Inhibitor | Target | Assay Type | Kd Value (nM) | Reference |
| YQ456 | Myoferlin | Surface Plasmon Resonance | 37 | [2] |
Table 2: Binding Affinity (Kd) of Myoferlin Inhibitor YQ456. This table shows the dissociation constant (Kd) of YQ456 for myoferlin, quantifying the binding affinity between the inhibitor and its target protein.
Core Signaling Pathways Affected by Myoferlin Inhibition
Myoferlin acts as a critical regulator in several signaling pathways that are fundamental to cancer progression. Inhibition of myoferlin disrupts these pathways, leading to anti-tumor effects.
EGFR Signaling Pathway
Myoferlin plays a crucial role in the endocytosis and degradation of the Epidermal Growth Factor Receptor (EGFR).[6] By interacting with EGFR, myoferlin facilitates its internalization and subsequent degradation, thereby attenuating EGFR-mediated signaling.[6] Inhibition of myoferlin disrupts this process, leading to the accumulation of phosphorylated (active) EGFR at the cell surface and sustained downstream signaling through pathways like the Ras/Raf/MEK/ERK cascade.[3] This prolonged signaling can paradoxically induce oncogene-induced senescence in some contexts.[3]
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) signaling through its receptor, VEGFR-2, is a cornerstone of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Myoferlin is essential for the stability and function of VEGFR-2.[4] It forms a complex with VEGFR-2, preventing its ubiquitination and subsequent proteasomal degradation.[4] By inhibiting myoferlin, VEGFR-2 becomes susceptible to degradation, leading to reduced VEGF-mediated signaling and a subsequent decrease in angiogenesis.[7]
TGF-β Signaling Pathway
Transforming Growth Factor-beta (TGF-β) signaling is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. Depletion of myoferlin in breast cancer cells has been shown to reduce the secretion of endogenous TGF-β1.[3] This leads to a mesenchymal-to-epithelial transition (MET), reversing the invasive phenotype.[3] Inhibition of myoferlin can thus disrupt the autocrine TGF-β signaling loop that maintains the mesenchymal state of cancer cells.
Mitochondrial Function and Metabolism
Recent studies have implicated myoferlin in the regulation of mitochondrial dynamics and metabolism.[8][9][10] Myoferlin is localized to mitochondria-associated membranes and is involved in calcium signaling between the endoplasmic reticulum and mitochondria.[8][9] Inhibition of myoferlin can lead to mitochondrial fragmentation and a shift in cellular metabolism, potentially sensitizing cancer cells to metabolic stress.[10]
Experimental Protocols
Transwell Invasion Assay
This protocol is used to assess the effect of myoferlin inhibitors on the invasive capacity of cancer cells.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing 10% FBS as a chemoattractant)
-
Myoferlin inhibitor (e.g., WJ460)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Cotton swabs
Procedure:
-
Coating of Transwell Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL. Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert. Incubate for 2-4 hours at 37°C to allow for gelation.
-
Cell Preparation: Culture cancer cells (e.g., MDA-MB-231) to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.
-
Cell Seeding: Trypsinize and resuspend the serum-starved cells in serum-free medium containing the desired concentration of the myoferlin inhibitor or vehicle control (DMSO). Seed 5 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Invasion: Add 600 µL of complete medium containing 10% FBS to the lower chamber of the 24-well plate. Incubate the plate for 12-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Staining and Quantification: After incubation, carefully remove the medium from the upper and lower chambers. Gently remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 20 minutes. Stain the cells with 0.5% Crystal Violet solution for 15 minutes. Gently wash the inserts with PBS.
-
Imaging and Analysis: Allow the inserts to air dry. Visualize and count the stained cells under a microscope. Capture images from multiple random fields and calculate the average number of invading cells per field.
Western Blotting for Phosphorylated EGFR
This protocol is designed to detect changes in the phosphorylation status of EGFR upon treatment with a myoferlin inhibitor.
Materials:
-
Cancer cells (e.g., A431)
-
Epidermal Growth Factor (EGF)
-
Myoferlin inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the myoferlin inhibitor or vehicle control for the desired time. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-EGFR diluted in blocking buffer overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total EGFR and the loading control, the membrane can be stripped using a stripping buffer and then re-probed with the respective primary antibodies.
Immunofluorescence Staining of Myoferlin and Mitochondria
This protocol allows for the visualization of the subcellular localization of myoferlin in relation to mitochondria.
Materials:
-
Cancer cells (e.g., Panc-1)
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-myoferlin, anti-TOM20 (mitochondrial marker)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI (nuclear stain)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Fixation: Wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-myoferlin and anti-TOM20) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with a cocktail of corresponding fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS. Mount the coverslips onto glass slides using mounting medium. Visualize the cells using a fluorescence or confocal microscope.
Conclusion
Myoferlin has emerged as a significant player in the progression of various cancers, primarily through its intricate involvement in key cellular signaling pathways. The development of myoferlin inhibitors, such as WJ460 and YQ456, has not only provided valuable chemical probes to dissect the complexities of myoferlin's function but also represents a promising avenue for novel anti-cancer therapies. By disrupting the signaling cascades of EGFR and VEGFR, modulating the tumor-promoting effects of TGF-β, and altering mitochondrial metabolism, myoferlin inhibitors can effectively impede cancer cell proliferation, migration, and angiogenesis. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of targeting myoferlin in oncology. Further exploration into the nuanced mechanisms of myoferlin inhibition and the development of next-generation inhibitors will be crucial in translating these promising preclinical findings into effective clinical treatments.
References
- 1. MYOF myoferlin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Myoferlin regulates vascular endothelial growth factor receptor-2 stability and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of myoferlin as a mitochondria-associated membranes component required for calcium signaling in PDAC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Identification of myoferlin as a mitochondria-associated membranes component required for calcium signaling in PDAC cell lines | Semantic Scholar [semanticscholar.org]
- 10. Myoferlin Is a Yet Unknown Interactor of the Mitochondrial Dynamics’ Machinery in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of Myoferlin Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Myoferlin, a protein implicated in crucial cellular functions such as membrane repair and vesicle trafficking, has emerged as a significant target in oncology.[1][2] Its overexpression is correlated with poor prognoses in various cancers, including breast, pancreatic, and colorectal cancer, by promoting tumor growth and metastasis.[1][2][3][4] This has spurred the development of small molecule inhibitors targeting myoferlin, with preliminary studies on compounds like WJ460 and YQ456 demonstrating promising anti-tumor activity. This guide synthesizes the current understanding of the efficacy of these pioneering myoferlin inhibitors, detailing their mechanisms of action, experimental validation, and the signaling pathways they modulate.
Quantitative Efficacy Data
The following tables summarize the key quantitative data from preliminary studies on myoferlin inhibitors, offering a comparative look at their potency and effects.
Table 1: In Vitro Efficacy of Myoferlin Inhibitors
| Inhibitor | Cancer Type | Cell Line(s) | Assay | IC50 Value | Reference |
| WJ460 | Breast Cancer | MDA-MB-231 | Transwell Invasion | 43.37 nM | [5] |
| BT549 | Transwell Invasion | 36.40 nM | [5] | ||
| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 nM | [6] | |
| BxPC-3 | Cell Confluency | 48.44 nM | [6] | ||
| YQ456 | Colorectal Cancer | Not Specified | Anti-invasion | 110 nM | [4][7] |
| HJ445A | Gastric Cancer | MGC803 | Cell Proliferation | 0.16 µM | [8] |
| MKN45 | Cell Proliferation | 0.14 µM | [8] |
Table 2: Binding Affinity of Myoferlin Inhibitors
| Inhibitor | Target | Method | KD Value | Reference |
| YQ456 | Myoferlin | Biolayer Interferometry | 37 nM | [4][7] |
Mechanism of Action
Myoferlin inhibitors exert their anti-tumor effects through a multi-pronged approach, primarily by disrupting the normal functions of myoferlin in cancer cells. These inhibitors have been shown to:
-
Inhibit cell migration and growth: By directly targeting myoferlin, these inhibitors impede the cellular processes that drive cancer cell motility and proliferation.[5]
-
Induce cell cycle arrest, autophagy, and ferroptosis: Treatment with myoferlin inhibitors can trigger programmed cell death pathways, including G2/M phase arrest, mitochondrial autophagy, lipid peroxidation, and ferroptosis in tumor cells.[5]
-
Disrupt vesicle trafficking: Myoferlin plays a key role in vesicle trafficking, a process essential for cancer cell invasion and metastasis. The inhibitor YQ456 has been shown to interfere with the interaction between myoferlin and Ras-associated binding (Rab) proteins, thereby disrupting lysosomal degradation, exosome secretion, and mitochondrial dynamics.[4][7]
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by myoferlin inhibition and a typical experimental workflow for evaluating these inhibitors.
Detailed Experimental Protocols
A comprehensive evaluation of myoferlin inhibitors involves a series of in vitro and in vivo experiments. Below are the methodologies for key assays cited in preliminary studies.
Cell Viability Assay
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Procedure:
-
Seed colorectal cancer cells (e.g., HCT116, LoVo) in 96-well plates at a density of 3 x 10³ cells per well.[4]
-
After cell adherence, incubate with various concentrations of the myoferlin inhibitor for 1 to 5 days.[4]
-
Assess cell viability using a standard method such as the MTT or MTS assay.
-
Calculate the IC50 value from the dose-response curve.
-
Transwell Invasion Assay
-
Objective: To assess the effect of the inhibitor on cancer cell invasion through an extracellular matrix.
-
Procedure:
-
Coat the upper chamber of a transwell insert (8 µm pore size) with Matrigel.[9]
-
Resuspend cancer cells (e.g., MDA-MB-231, BT549) in serum-free medium containing different concentrations of the inhibitor.[10]
-
Seed 1 x 10⁵ cells into the upper chamber.[9] The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum).
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface with crystal violet.[9]
-
Count the number of invading cells under a microscope.
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., HCT116) into immunocompromised mice (e.g., nude mice) to establish tumors.[4]
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer the myoferlin inhibitor (e.g., YQ456) or a vehicle control to the respective groups. The route of administration can be intraperitoneal injection.[5]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
In Vivo Metastasis Model
-
Objective: To determine the effect of the inhibitor on the metastatic spread of cancer cells.
-
Procedure:
-
Inject cancer cells (e.g., MDA-MB-231) into the tail vein of immunocompromised mice to mimic metastasis.[5]
-
Treat the mice with the myoferlin inhibitor or a vehicle control.
-
Monitor the development of metastatic lesions in target organs (e.g., lungs) using imaging techniques or by histological analysis at the end of the study.[5][11]
-
Assess overall survival of the mice.[5]
-
References
- 1. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. An Emerging Therapeutic Approach by Targeting Myoferlin (MYOF) for Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Myoferlin in Angiogenesis and Vasculogenic Mimicry: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Myoferlin (MYOF), a member of the ferlin family of proteins, has emerged as a critical player in tumor progression, demonstrating significant involvement in both angiogenesis and vasculogenic mimicry (VM). Initially identified for its role in muscle cell membrane repair, myoferlin is now recognized as a key regulator of endothelial cell function and tumor cell plasticity. Its overexpression in various cancers correlates with poor prognosis, making it a compelling target for novel anti-cancer therapies. This in-depth technical guide synthesizes the current understanding of myoferlin's functions in tumor vascularization, providing researchers, scientists, and drug development professionals with a comprehensive resource on its core mechanisms, relevant quantitative data, detailed experimental protocols, and associated signaling pathways.
Myoferlin in Angiogenesis: Stabilizing VEGFR-2 and Promoting Endothelial Cell Function
Myoferlin is highly expressed in endothelial cells (ECs) and vascular tissues, where it plays a central role in vascular endothelial growth factor (VEGF) signaling, a cornerstone of angiogenesis.[1][2][3] The loss of myoferlin has been shown to impair VEGF-induced proliferation, migration, and nitric oxide release in ECs.[1][2][3]
The primary mechanism by which myoferlin promotes angiogenesis is through the stabilization of VEGF Receptor-2 (VEGFR-2), the main transducer of VEGF signals in endothelial cells.[1][2][3] Myoferlin forms a complex with dynamin-2 and VEGFR-2, which prevents the CBL-dependent polyubiquitination and subsequent proteasomal degradation of VEGFR-2.[1][2][3] This stabilization leads to increased surface expression and sustained activation of VEGFR-2 upon VEGF stimulation, thereby amplifying downstream signaling cascades that drive angiogenesis.[1] In cancer cells, myoferlin depletion has been shown to inhibit the secretion of VEGFA, further impacting tumor-associated angiogenesis.[4][5]
Quantitative Data on Myoferlin's Role in Angiogenesis
The following tables summarize key quantitative findings from studies investigating the impact of myoferlin on angiogenesis-related processes.
| Experimental Model | Parameter Measured | Effect of Myoferlin Knockdown/Deficiency | Quantitative Finding | Reference |
| Bovine Aortic Endothelial Cells (BAECs) & Human Umbilical Vein Endothelial Cells (HUVECs) | VEGFR-2 Protein Expression | Reduction | Up to 85% reduction in BAECs and 71% in HUVECs | [1][6] |
| Pancreatic Cancer Cells (BxPC-3) Xenograft (Chick Chorioallantoic Membrane - CAM) | Tumor Volume | Reduction | Significant decrease in tumor volume | [5] |
| Pancreatic Cancer Cells (BxPC-3) Xenograft (CAM) | Blood Vessel Density | Reduction | Marked absence of functional blood vessels | [5] |
| Clear-Cell Renal-Cell Carcinoma Cell Line (ACHN) | Cell Migration | Reduction | Significant reduction in migration | [2][7] |
| Clear-Cell Renal-Cell Carcinoma Cell Line (ACHN) | Cell Invasion | Reduction | Significant reduction in invasion | [2][7] |
| Breast Cancer Cells (MDA-MB-231) | Cell Migration Velocity | Reduction | Significant decrease | [8] |
| Breast Cancer Cells (MDA-MB-231) Xenograft | Tumor Morphology | Alteration | Smaller, more circular, and less invasive tumors | [8] |
Myoferlin in Vasculogenic Mimicry: A Driver of Tumor Cell Plasticity
Vasculogenic mimicry (VM) is a process whereby highly aggressive tumor cells form de novo vascular-like channels, independent of endothelial cells, to ensure blood supply. Myoferlin has been identified as a key promoter of VM, particularly in melanoma.[7][9]
Studies have shown a strong correlation between myoferlin overexpression and the presence of VM in invasive melanoma tissues.[7][9] Knockdown of myoferlin in melanoma cells significantly impairs their ability to form these tubular structures.[7][9] The underlying mechanism involves the downregulation of Matrix Metalloproteinase-2 (MMP-2), a key enzyme in extracellular matrix remodeling, and the induction of a mesenchymal-to-epithelial transition (MET).[4][7][9][10] This transition is characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as Vimentin and Twist1.[3][7][9]
Quantitative Data on Myoferlin's Role in Vasculogenic Mimicry
| Experimental Model | Parameter Measured | Correlation with High Myoferlin Expression | Quantitative Finding | Reference |
| Human Melanoma Tissues | Presence of VM structures | Positive Correlation | 11 of 22 samples with high MYOF expression showed VM, versus 3 of 30 with low MYOF expression (P = 0.001) | [11] |
| Human Melanoma Patients | Prognosis | Poor Prognosis | Elevated MYOF expression correlated with poor prognosis | [7][9] |
Signaling Pathways Involving Myoferlin in Angiogenesis and VM
Myoferlin's influence on angiogenesis and VM is mediated through its interaction with and modulation of key signaling pathways.
VEGF/VEGFR-2 Signaling Pathway in Angiogenesis
Myoferlin is a critical component of the VEGF/VEGFR-2 signaling axis in endothelial cells. Its stabilization of VEGFR-2 leads to enhanced downstream signaling.
Caption: Myoferlin stabilizes VEGFR-2 at the plasma membrane, enhancing downstream signaling for angiogenesis.
Myoferlin-Mediated Regulation of Vasculogenic Mimicry
In aggressive tumor cells, myoferlin promotes VM by influencing the expression of key proteins involved in extracellular matrix degradation and cell phenotype.
Caption: Myoferlin promotes vasculogenic mimicry by upregulating MMP-2 and inhibiting MET.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of myoferlin's role in angiogenesis and VM.
siRNA-mediated Knockdown of Myoferlin in Endothelial Cells (HUVECs)
This protocol describes the transient silencing of myoferlin expression in HUVECs using small interfering RNA (siRNA).
Caption: Workflow for siRNA-mediated knockdown of myoferlin in HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Myoferlin-specific siRNA and scrambled control siRNA
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HUVECs in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
In a separate tube, dilute 30 pmol of myoferlin siRNA or control siRNA in 100 µL of Opti-MEM.
-
Combine the diluted Lipofectamine RNAiMAX and the diluted siRNA. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Aspirate the growth medium from the HUVECs and wash once with PBS.
-
Add 800 µL of Opti-MEM to each well.
-
Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add 1 mL of complete EGM-2 medium containing 2x the normal concentration of serum and growth factors.
-
The following day, replace the medium with fresh, complete EGM-2.
-
-
Analysis: Cells are typically ready for analysis (protein or RNA extraction, or use in functional assays) 48-72 hours post-transfection.
Western Blot Analysis for VEGFR-2 and Myoferlin
This protocol details the detection of VEGFR-2 and myoferlin protein levels in cell lysates.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-VEGFR-2, anti-myoferlin, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Matrigel Basement Membrane Matrix
-
96-well tissue culture plates
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell basal medium (EBM-2) with supplements
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Suspend endothelial cells (previously treated with siRNA or other compounds as required) in EBM-2 at a density of 2 x 10^5 cells/mL. Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification:
-
Stain the cells with Calcein AM for 30 minutes.
-
Capture images using a fluorescence microscope.
-
Quantify tube formation by measuring parameters such as the number of nodes, number of junctions, and total tube length using image analysis software.
-
Vasculogenic Mimicry Assay on 3D Matrigel
This assay evaluates the capacity of tumor cells to form vascular-like networks.
Materials:
-
Matrigel Basement Membrane Matrix
-
96-well tissue culture plates
-
Tumor cells (e.g., melanoma cell line A375)
-
Serum-free culture medium
Procedure:
-
Plate Coating: Follow the same procedure as for the in vitro tube formation assay.
-
Cell Seeding: Suspend tumor cells in serum-free medium at a density of 5 x 10^4 cells/well. Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C for 6-24 hours.
-
Analysis: Observe the formation of tube-like structures using a phase-contrast microscope. Quantify the networks formed.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model to study angiogenesis and tumor growth.[4][9]
Materials:
-
Fertilized chicken eggs
-
Sterile PBS
-
Small-gauge needle and scissors
-
Parafilm or sterile tape
-
Tumor cells suspended in Matrigel
Procedure:
-
Egg Preparation: Incubate fertilized eggs at 37.5°C with 60% humidity. On day 3, create a small window in the shell over the air sac.
-
Implantation: On day 10, place a sterile silicone ring on the CAM. Gently scrape the surface of the CAM within the ring and apply the tumor cell suspension (in Matrigel).
-
Incubation and Observation: Seal the window and return the egg to the incubator. Observe tumor growth and angiogenesis over the next 7-9 days.
-
Analysis: Excise the tumor and surrounding CAM. Analyze tumor volume and quantify blood vessel density by immunohistochemistry or by injecting India ink.
Conclusion and Future Directions
Myoferlin is unequivocally a key regulator of tumor vascularization through its dual roles in promoting endothelial cell-driven angiogenesis and tumor cell-based vasculogenic mimicry. Its mechanism of action, centered on the stabilization of VEGFR-2 and the modulation of MMPs and cell plasticity, presents a compelling rationale for its exploration as a therapeutic target. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate functions of myoferlin and to devise strategies to inhibit its pro-tumorigenic activities. Future research should focus on the development of specific myoferlin inhibitors and their evaluation in preclinical cancer models, with the ultimate goal of translating these findings into novel and effective anti-cancer therapies.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Down-regulating Myoferlin inhibits the vasculogenic mimicry of melanoma via decreasing MMP-2 and inducing mesenchymal-to-epithelial transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myoferlin gene silencing decreases Tie-2 expression in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knockdown of Myoferlin Suppresses Migration and Invasion in Clear-Cell Renal-Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 8. Loss of Myoferlin Redirects Breast Cancer Cell Motility towards Collective Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Down‐regulating Myoferlin inhibits the vasculogenic mimicry of melanoma via decreasing MMP‐2 and inducing mesenchymal‐to‐epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Myoferlin Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myoferlin is a protein implicated in cancer cell migration, invasion, and angiogenesis, making it a compelling target for anti-cancer drug development. Myoferlin inhibitor 1, also identified in scientific literature as compound 6y , is a small molecule designed to target the myoferlin protein, thereby inhibiting its pro-metastatic functions. This document provides a detailed protocol for the laboratory synthesis of this compound, a summary of its key quantitative data, and a visual representation of its synthesis workflow and the targeted signaling pathway.
Introduction
Myoferlin (MYOF) is a member of the ferlin family of proteins, characterized by multiple C2 domains. It is overexpressed in various cancers, including pancreatic, breast, and colorectal cancer, where it plays a pivotal role in tumor progression and metastasis. Myoferlin is involved in crucial cellular processes such as vesicle trafficking, plasma membrane repair, and the regulation of receptor tyrosine kinases like VEGFR and EGFR. Its multifaceted role in promoting cancer cell motility and invasion has established it as a significant therapeutic target. This compound (compound 6y) has been shown to bind to the MYOF-C2D domain, exhibiting potent anti-invasion and anti-migration activities in pancreatic cancer cells.[1] It has been demonstrated to reverse the epithelial-mesenchymal transition (EMT) and inhibit the secretion of matrix metalloproteinases (MMPs), key processes in cancer metastasis.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-(5-(3-carbamoylphenyl)-[2][3][4]triazol-1-yl)-N-(4-phenylbutyl)benzamide |
| Molecular Formula | C26H28N6O2 |
| Molecular Weight | 468.54 g/mol |
| CAS Number | 2366279-99-2 |
| Appearance | White solid |
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | IC50 / Kd | Reference |
| Binding Affinity (Kd) | MYOF-C2D protein | 0.094 µM | [1] |
| Anti-invasion | PANC-1 | 0.12 µM | [1] |
| Cytotoxicity | PANC-1 | 0.84 µM | [1] |
| Cytotoxicity | MIA PaCa-2 | 1.54 µM | [1] |
| Cytotoxicity | Capan-2 | 2.85 µM | [1] |
Experimental Protocols
The synthesis of this compound (compound 6y ) is a multi-step process. The following protocol is adapted from the supporting information of "Modification and Biological Evaluation of a Series of 1,5-Diaryl-1,2,4-triazole Compounds as Novel Agents against Pancreatic Cancer Metastasis through Targeting Myoferlin" by Gu, H., et al.
Synthesis of Intermediate 1: 3-Cyano-N'-(3-(N-(4-phenylbutyl)carbamoyl)benzoyl)benzohydrazide
-
Materials:
-
3-(N-(4-phenylbutyl)carbamoyl)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Procedure:
-
Dissolve 3-(N-(4-phenylbutyl)carbamoyl)benzoic acid (1.0 eq) in anhydrous DMF.
-
Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-cyanobenzohydrazide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired intermediate.
-
Synthesis of this compound (Compound 6y)
-
Materials:
-
Intermediate 1: 3-Cyano-N'-(3-(N-(4-phenylbutyl)carbamoyl)benzoyl)benzohydrazide
-
Acetic acid
-
Ammonium (B1175870) acetate
-
-
Procedure:
-
To a solution of Intermediate 1 (1.0 eq) in glacial acetic acid, add ammonium acetate (10 eq).
-
Heat the mixture to reflux (approximately 120 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure this compound as a white solid.
-
Table 3: Synthesis Reaction Data
| Step | Product | Starting Material | Yield (%) |
| 1 | Intermediate 1 | 3-(N-(4-phenylbutyl)carbamoyl)benzoic acid | ~75-85% |
| 2 | This compound | Intermediate 1 | ~60-70% |
Mandatory Visualization
Synthesis Workflow of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-to-Lead Medicinal Chemistry Publications in 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay of Myoferlin Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoferlin (MYOF) is a transmembrane protein belonging to the ferlin family, characterized by multiple C2 domains.[1][2][3] It plays a crucial role in various cellular processes, including plasma membrane repair, vesicle trafficking, endocytosis, and signal transduction.[1][4][5] Emerging evidence has implicated the overexpression of Myoferlin in the progression of several cancers, such as breast, pancreatic, and colorectal cancer.[1][2][6] Its involvement in promoting tumor growth, metastasis, and angiogenesis has positioned Myoferlin as an attractive therapeutic target for cancer treatment.[4][7][8]
Myoferlin has been shown to influence key signaling pathways involved in cancer progression. It can stabilize and regulate the activity of receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR), thereby impacting downstream signaling cascades that control cell proliferation, migration, and invasion.[7][9][10] Given its multifaceted role in cancer pathology, the development of small molecule inhibitors targeting Myoferlin, such as "Myoferlin inhibitor 1," holds significant promise for novel anti-cancer therapies.
These application notes provide a detailed protocol for a cell-based assay to evaluate the activity of a putative Myoferlin inhibitor. The primary assay described is the Transwell invasion assay, which is a robust and widely accepted method for assessing the invasive capacity of cancer cells in vitro.[11][12] This assay mimics the physiological barrier of the extracellular matrix (ECM) that cancer cells must degrade and traverse during metastasis. By quantifying the inhibition of cancer cell invasion in the presence of "this compound," researchers can effectively determine its potency and cellular efficacy.
Principle of the Assay
The Transwell invasion assay, also known as the Boyden chamber assay, utilizes a two-chamber system separated by a porous polycarbonate membrane.[11] The membrane is coated with a layer of Matrigel®, a reconstituted basement membrane matrix, which serves as an artificial extracellular matrix.[12] Cancer cells, pre-treated with "this compound" or a vehicle control, are seeded into the upper chamber in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant, typically fetal bovine serum (FBS), which stimulates cell migration and invasion.[12]
Over a specific incubation period, invasive cells will degrade the Matrigel® layer and migrate through the pores of the membrane towards the chemoattractant in the lower chamber. Non-invasive cells remain in the upper chamber. At the end of the experiment, the non-invasive cells are removed from the top of the membrane. The cells that have successfully invaded to the lower surface of the membrane are then fixed, stained, and quantified. The inhibitory activity of "this compound" is determined by comparing the number of invaded cells in the treated groups to the vehicle-treated control group.
Signaling Pathway of Myoferlin in Cancer Progression
Caption: Myoferlin signaling pathway in cancer.
Experimental Workflow
Caption: Transwell invasion assay workflow.
Materials and Reagents
-
Cell Lines: A highly invasive cancer cell line with known Myoferlin expression (e.g., MDA-MB-231 for breast cancer, Panc-1 for pancreatic cancer).
-
This compound: Stock solution of known concentration.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Serum-Free Medium: Basal medium without FBS.
-
Chemoattractant: Cell culture medium with 10% or 20% FBS.
-
Transwell Inserts: 24-well plate format with 8.0 µm pore size polycarbonate membranes.
-
Matrigel® Basement Membrane Matrix: Growth factor reduced.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Fixation Solution: 4% Paraformaldehyde in PBS.
-
Staining Solution: 0.1% Crystal Violet in 20% methanol.
-
Extraction Solution: 10% Acetic Acid.
-
Cotton Swabs.
-
Inverted Microscope with a camera.
-
Multi-well plate reader (optional, for colorimetric quantification).
-
CO2 Incubator: 37°C, 5% CO2.
Experimental Protocol
1. Preparation of Matrigel®-Coated Inserts
a. Thaw Matrigel® on ice overnight in a 4°C refrigerator. b. Dilute Matrigel® to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium. c. Add 50-100 µL of the diluted Matrigel® solution to the center of each Transwell insert. d. Incubate the plate at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel® to solidify.
2. Cell Preparation
a. Culture the selected cancer cell line to 70-80% confluency. b. The day before the assay, replace the growth medium with serum-free medium and incubate for 18-24 hours to starve the cells. c. On the day of the assay, detach the cells using Trypsin-EDTA, wash with serum-free medium, and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. d. Perform a cell viability count (e.g., using Trypan Blue) to ensure >95% viability.
3. Treatment with this compound
a. Prepare serial dilutions of "this compound" in serum-free medium at 2X the final desired concentrations. Also, prepare a vehicle control (e.g., DMSO in serum-free medium). b. In a separate tube, mix equal volumes of the cell suspension and the 2X inhibitor/vehicle solutions. c. Incubate the cell-inhibitor mixtures at 37°C for 30-60 minutes.
4. Cell Seeding and Invasion
a. Rehydrate the Matrigel®-coated inserts by adding 200 µL of warm, serum-free medium to the upper chamber and incubate for 30 minutes at 37°C. Carefully remove the medium. b. Add 500-750 µL of the chemoattractant medium (containing 10-20% FBS) to the lower chamber of the 24-well plate. c. Seed 200 µL of the pre-treated cell suspension (containing 1 x 10^5 cells) into the upper chamber of each insert. d. Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.
5. Staining and Quantification of Invaded Cells
a. After incubation, carefully remove the inserts from the plate. b. Using a cotton swab, gently remove the non-invading cells and the Matrigel® from the upper surface of the membrane. c. Fix the invaded cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde for 20 minutes at room temperature. d. Wash the inserts twice with PBS. e. Stain the cells by immersing the inserts in 0.1% Crystal Violet solution for 30 minutes. f. Gently wash the inserts with water to remove excess stain and allow them to air dry. g. Using an inverted microscope, capture images from at least five random fields of view for each insert. h. Count the number of stained, invaded cells per field.
6. Data Analysis
a. Calculate the average number of invaded cells per field for each experimental condition. b. Normalize the data to the vehicle control group, which is set to 100% invasion. c. Calculate the percentage of invasion inhibition using the following formula: % Inhibition = (1 - (Number of invaded cells in treated group / Number of invaded cells in control group)) * 100 d. For dose-response experiments, plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell invasion) using non-linear regression analysis.
Data Presentation
Table 1: Effect of this compound on Cancer Cell Invasion
| Treatment Group | Concentration (µM) | Average Invaded Cells per Field (± SD) | % Invasion (Relative to Control) | % Inhibition |
| Vehicle Control (0.1% DMSO) | 0 | 250 ± 15 | 100 | 0 |
| This compound | 0.1 | 205 ± 12 | 82 | 18 |
| This compound | 1 | 130 ± 10 | 52 | 48 |
| This compound | 10 | 45 ± 5 | 18 | 82 |
| This compound | 100 | 10 ± 3 | 4 | 96 |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Myoferlin Expression | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | High | 1.2 |
| Panc-1 | Pancreatic Cancer | High | 2.5 |
| HCT116 | Colorectal Cancer | Moderate | 5.8 |
| MCF-7 | Breast Cancer | Low | > 100 |
Troubleshooting and Considerations
-
Low Invasion in Control Group: Optimize the incubation time, chemoattractant concentration, or initial cell seeding density. Ensure the Matrigel® layer is not too thick.
-
High Background Staining: Ensure complete removal of non-invading cells from the top of the membrane. Wash thoroughly after staining.
-
Cell Clumping: Ensure a single-cell suspension is achieved before seeding.
-
Inhibitor Cytotoxicity: It is crucial to perform a parallel cell viability assay (e.g., MTS or MTT assay) to ensure that the observed inhibition of invasion is not due to general cytotoxicity of the compound at the tested concentrations.
-
Specificity of Inhibition: To confirm that the inhibitor's effect is mediated through Myoferlin, consider performing the assay in Myoferlin-knockdown or knockout cell lines as a control. The inhibitor should have a significantly reduced effect in these cells.
By following this detailed protocol, researchers can effectively and reliably assess the inhibitory activity of "this compound" on cancer cell invasion, providing valuable insights into its potential as a novel anti-cancer therapeutic agent.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Myoferlin is a novel exosomal protein and functional regulator of cancer-derived exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 5. Myoferlin is critical for endocytosis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanistic modeling of the effects of myoferlin on tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Assess the Migratory and Invasive Capacity of Cells? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro experimental guide for using Myoferlin inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Myoferlin (MYOF) is a transmembrane protein that is frequently overexpressed in various cancers, including pancreatic, breast, and colorectal cancer.[1][2] Its overexpression is associated with poor prognosis and plays a crucial role in tumor progression by promoting cell proliferation, migration, invasion, and angiogenesis.[3][4] Myoferlin is involved in critical cellular processes such as membrane repair, vesicle trafficking, and the regulation of receptor tyrosine kinases like VEGFR-2 and EGFR.[5][6][7] Consequently, inhibiting Myoferlin function presents a promising therapeutic strategy for cancer treatment.
This guide provides detailed protocols for in vitro experiments designed to evaluate the efficacy and mechanism of action of Myoferlin inhibitor 1 . The inhibitor, also known as compound 6y , binds to the MYOF-C2D protein domain.[2] Other potent Myoferlin inhibitors with similar mechanisms of action include WJ460 and YQ-456 .[3][8] These compounds have been shown to effectively inhibit cancer cell invasion and migration at nanomolar concentrations.[2][3][8]
The following protocols are standard methods to assess the biological effects of this compound on cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of Myoferlin Inhibitors
| Inhibitor | Cancer Type | Assay | Cell Line | IC50 / KD | Reference |
| This compound (6y) | Pancreatic Cancer | Invasion | PANC1 | IC50: 0.12 µM | [2] |
| This compound (6y) | Pancreatic Cancer | Cell Viability | PANC-1 | IC50: 0.84 µM | [2] |
| This compound (6y) | Pancreatic Cancer | Cell Viability | MIA PaCa-2 | IC50: 1.54 µM | [2] |
| This compound (6y) | Pancreatic Cancer | Cell Viability | Capan-2 | IC50: 2.85 µM | [2] |
| This compound (6y) | - | Binding Affinity | MYOF-C2D protein | KD: 0.094 µM | [2] |
| WJ460 | Breast Cancer | Invasion | MDA-MB-231 | IC50: 43.37 nM | [3][9] |
| WJ460 | Breast Cancer | Invasion | BT549 | IC50: 36.40 nM | [3][9] |
| YQ-456 | Colorectal Cancer | Invasion | Colorectal cancer cells | IC50: 110 nM | [8][10] |
| YQ-456 | - | Binding Affinity | MYOF-C2D protein | KD: 37 nM | [8][10] |
| HJ445A | Gastric Cancer | Cell Proliferation | MGC803 | IC50: 0.16 µM | [11][12] |
| HJ445A | Gastric Cancer | Cell Proliferation | MKN45 | IC50: 0.14 µM | [11][12] |
| HJ445A | - | Binding Affinity | MYOF-C2D domain | KD: 0.17 µM | [11][12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[13][14]
Materials:
-
Cancer cell lines (e.g., PANC-1, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[14]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[15][16]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.[17][18]
Materials:
-
Cancer cell lines
-
Serum-free culture medium
-
Complete culture medium with FBS (chemoattractant)
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold serum-free medium (typically 1:3 to 1:6 dilution).
-
Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for gelling.[17]
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100-200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts. Include different concentrations of this compound in the cell suspension.
-
Add 600 µL of complete culture medium containing 10% FBS to the lower chamber of the 24-well plate.[17]
-
Incubate the plate for 12-48 hours at 37°C.[17]
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.[17]
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.[17]
-
Stain the cells with 0.1% Crystal Violet for 10-20 minutes.[17]
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invading cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of Myoferlin and downstream signaling proteins.[5]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Myoferlin, anti-p-VEGFR2, anti-VEGFR2, anti-p-EGFR, anti-EGFR, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature protein lysates by boiling in Laemmli buffer.[5]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like ß-actin.
Mandatory Visualization
Caption: Workflow for evaluating this compound in vitro.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WJ460 | Myoferlin inhibitor | Probechem Biochemicals [probechem.com]
- 4. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of myoferlin as a mitochondria-associated membranes component required for calcium signaling in PDAC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myoferlin regulates vascular endothelial growth factor receptor-2 stability and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. snapcyte.com [snapcyte.com]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Notes and Protocols: Myoferlin Inhibitor 1 in Animal Models of Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Myoferlin (MYOF) is a transmembrane protein that has been identified as a key regulator in various cellular processes, including membrane repair, endocytosis, and receptor tyrosine kinase signaling.[1][2] In the context of cancer, myoferlin is frequently overexpressed in several malignancies, including breast cancer, where it plays a crucial role in promoting tumor progression, invasion, and metastasis.[1][3][4] This has led to the development of inhibitors targeting myoferlin as a potential therapeutic strategy. This document provides detailed application notes and protocols for the use of a representative myoferlin inhibitor, WJ460, in animal models of breast cancer, based on preclinical research.[5][6][7][8]
Mechanism of Action of Myoferlin in Breast Cancer
Myoferlin contributes to breast cancer progression through multiple mechanisms. It is involved in the regulation of Epidermal Growth Factor Receptor (EGFR) activity; myoferlin depletion impairs the degradation of activated EGFR, leading to altered signaling.[1] Additionally, myoferlin regulates cellular lipid metabolism and vesicle traffic, which are critical for metastatic dissemination.[2] It also interacts with PINCH-1, a component of the cell-extracellular matrix adhesion machinery, to promote breast cancer progression and metastasis.[3] Inhibition of myoferlin can, therefore, disrupt these oncogenic signaling pathways, leading to reduced tumor growth and metastasis.
Signaling Pathway Diagram:
Caption: Myoferlin signaling pathway in breast cancer.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from studies using the myoferlin inhibitor WJ460 in breast cancer models.
Table 1: In Vitro Efficacy of WJ460
| Cell Line | Assay | IC50 (nM) | Reference |
| MDA-MB-231 | Transwell Invasion | 43.37 | [6][8] |
| BT549 | Transwell Invasion | 36.40 | [6][8] |
Table 2: In Vivo Efficacy of WJ460 in a Breast Cancer Metastasis Model
| Animal Model | Treatment | Dosage | Administration | Outcome | Reference |
| Athymic nude mice with MDA-MB-231-Luciferase cells | WJ460 | 5 mg/kg | Intraperitoneal (i.p.), single dose | Significantly inhibited pulmonary metastasis | [6] |
| Athymic nude mice with MDA-MB-231-Luciferase cells | WJ460 | 10 mg/kg | Intraperitoneal (i.p.), single dose | Significantly inhibited pulmonary metastasis in a dose-dependent manner, increased overall survival | [6] |
Experimental Protocols
This section provides detailed protocols for evaluating the efficacy of a myoferlin inhibitor in an experimental metastasis mouse model of breast cancer.
Experimental Workflow Diagram:
Caption: Workflow for in vivo evaluation of this compound.
Protocol 1: In Vivo Experimental Metastasis Model
Objective: To evaluate the anti-metastatic efficacy of this compound (WJ460) in a breast cancer xenograft model.
Materials:
-
Cell Line: MDA-MB-231 human breast cancer cells stably expressing luciferase (MDA-MB-231-Luc).
-
Animals: Female athymic nude mice (4-6 weeks old).
-
Reagents:
-
This compound (WJ460)
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
D-Luciferin
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetics (e.g., isoflurane)
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
In vivo imaging system (IVIS)
-
Animal housing facility (pathogen-free)
-
Standard surgical and necropsy tools
-
Procedure:
-
Cell Culture:
-
Culture MDA-MB-231-Luc cells in appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO2 humidified incubator.
-
Passage cells regularly to maintain exponential growth.
-
Prior to injection, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Assess cell viability using trypan blue exclusion; ensure >95% viability.
-
-
Animal Acclimatization:
-
Allow mice to acclimatize to the housing facility for at least one week before the start of the experiment.
-
Provide ad libitum access to food and water.
-
-
Tumor Cell Implantation:
-
Anesthetize mice using isoflurane.
-
Inject 2.5 x 10^5 cells in 100 µL of PBS into the lateral tail vein of each mouse.
-
-
Randomization and Treatment:
-
Randomly divide the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the this compound (WJ460) solution in the appropriate vehicle. Recommended doses are 5 mg/kg and 10 mg/kg.[6]
-
Administer the inhibitor or vehicle control via intraperitoneal (i.p.) injection. The timing of the first dose relative to cell injection should be consistent (e.g., 24 hours post-injection). The frequency of administration will depend on the pharmacokinetic properties of the compound (e.g., single dose or daily).
-
-
Monitoring and Imaging:
-
Monitor the body weight and general health of the mice daily.
-
Perform bioluminescence imaging (e.g., weekly) to monitor the progression of metastasis.
-
Inject mice i.p. with D-luciferin (150 mg/kg).
-
After 10-15 minutes, anesthetize the mice and acquire images using an in vivo imaging system.
-
Quantify the bioluminescent signal (photons/second) from regions of interest (e.g., lungs).
-
-
-
Endpoint and Tissue Collection:
-
The experiment can be terminated when the control group shows significant metastatic burden or when mice exhibit signs of distress (e.g., >20% weight loss).
-
Euthanize mice according to approved institutional guidelines.
-
Perform necropsy and collect tissues of interest (e.g., lungs, liver, bone) for further analysis.
-
Tissues can be fixed in formalin for histology and immunohistochemistry or snap-frozen for molecular analysis.
-
-
Data Analysis:
-
Compare the bioluminescent signal between treatment and control groups over time.
-
Analyze differences in survival rates between groups using Kaplan-Meier curves and log-rank tests.
-
Quantify metastatic nodules in harvested tissues.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences.
-
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them to their specific experimental needs and ensure compliance with all institutional and national guidelines for animal welfare.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Myoferlin regulates cellular lipid metabolism and promotes metastases in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PINCH-1 interacts with myoferlin to promote breast cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myoferlin Depletion in Breast Cancer Cells Promotes Mesenchymal to Epithelial Shape Change and Stalls Invasion | PLOS One [journals.plos.org]
- 5. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - East China Normal University [pure.ecnu.edu.cn:443]
- 8. researchgate.net [researchgate.net]
Protocol for Dissolving and Storing Myoferlin Inhibitor 1
For research use only.
Introduction
Myoferlin is a transmembrane protein implicated in various cellular processes, including membrane repair, vesicle trafficking, and signal transduction.[1] Its overexpression has been linked to the progression of several cancers, including pancreatic, breast, and gastric cancer, by promoting tumor growth, metastasis, and angiogenesis.[2][3] Myoferlin inhibitor 1 is a small molecule compound designed to target Myoferlin, showing potential as an anti-metastatic agent, particularly in pancreatic cancer.[4] This document provides detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in research applications.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound and a structurally related inhibitor, WJ460.
| Parameter | Value | Source |
| This compound | ||
| Molecular Formula | C26H28N6O2 | Internal Data |
| CAS Number | 2366279-99-2 | Internal Data |
| Recommended Storage | -20°C (as solid) | Internal Data |
| WJ460 (Myoferlin Inhibitor) | ||
| Solubility in DMSO | 10 mM | [5] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [5] |
| Recommended Storage (in Solvent) | -80°C | [5] |
| IC50 (MDA-MB-231 cells) | 43.37 nM | [6] |
| IC50 (BT549 cells) | 36.40 nM | [6] |
| Binding Affinity (KD) to MYOF C2D | ~1.33 µM | [6] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
-
Determine the required mass: Use the following formula to calculate the mass of the inhibitor needed to prepare a specific volume of a 10 mM stock solution. The molecular weight of this compound (C26H28N6O2) is approximately 456.54 g/mol .
Mass (mg) = 10 mmol/L * Volume (mL) * (1 L / 1000 mL) * 456.54 g/mol * (1000 mg / 1 g)
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 * 1 * (1/1000) * 456.54 * 1000 = 4.57 mg
-
Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of the this compound powder into the tube.
-
Dissolve the compound: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock from 4.57 mg of the inhibitor, this would be 1 mL.
-
Ensure complete dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Long-term storage: Store the aliquots at -80°C for long-term stability. When stored properly, the stock solution in DMSO should be stable for several months.
Protocol 2: Preparation of Working Solutions
-
Thawing: When ready to use, remove a single aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.
-
Dilution: Prepare further dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentration for your experiment. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically < 0.1% v/v) to avoid solvent-induced toxicity or off-target effects.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Myoferlin's role in cancer-related signaling pathways.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Myoferlin Inhibitor 1 in Transwell Invasion Assays
Introduction
Myoferlin (MYOF) is a transmembrane protein that has been implicated in a variety of cellular processes critical for cancer progression, including cell migration, invasion, and angiogenesis.[1][2] Elevated expression of Myoferlin is observed in several aggressive cancers, such as breast, pancreatic, and colorectal cancer, and correlates with poor patient prognosis.[2][3][4][5][6][7] Myoferlin contributes to the metastatic cascade by promoting epithelial-mesenchymal transition (EMT), enhancing the secretion of matrix metalloproteinases (MMPs), and stabilizing receptor tyrosine kinases (RTKs) involved in cell migration.[1][8][9] Given its pivotal role in metastasis, Myoferlin has emerged as a promising therapeutic target for anti-cancer drug development.[1][5]
Myoferlin inhibitor 1 is a small molecule compound designed to specifically target and inhibit the function of Myoferlin.[10][11] It has been shown to exhibit potent anti-invasion and anti-migration activities in various cancer cell lines.[10] Mechanistically, this compound is understood to disrupt vesicle trafficking, reverse the mesenchymal phenotype, and block signaling pathways crucial for cell invasion, such as those mediated by VEGF and EGFR.[10] These application notes provide a detailed protocol for utilizing this compound in a Transwell invasion assay to quantify its inhibitory effect on cancer cell invasion.
Data Presentation
The following tables represent hypothetical data from a Transwell invasion assay performed with a highly invasive cancer cell line (e.g., MDA-MB-231 breast cancer cells) treated with this compound for 24 hours.
Table 1: Effect of this compound on Cancer Cell Invasion
| Treatment Group | Concentration (nM) | Number of Invading Cells (Mean ± SD) | Percent Invasion (%) | Percent Invasion Inhibition (%) |
| Vehicle Control (DMSO) | 0 | 450 ± 25 | 100 | 0 |
| This compound | 10 | 315 ± 20 | 70 | 30 |
| This compound | 50 | 180 ± 15 | 40 | 60 |
| This compound | 100 | 90 ± 10 | 20 | 80 |
| This compound | 200 | 45 ± 8 | 10 | 90 |
Table 2: IC50 Determination for this compound in Transwell Invasion Assay
| Parameter | Value |
| IC50 (nM) | 35.5 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific protocols used.
Experimental Protocols
This section provides a detailed methodology for conducting a Transwell invasion assay to evaluate the efficacy of this compound.
Materials and Reagents:
-
Cell Line: A highly invasive cancer cell line (e.g., MDA-MB-231, PANC-1).
-
This compound: Stock solution in DMSO.
-
Transwell Inserts: 8 µm pore size, for 24-well plates.[12]
-
Matrigel Basement Membrane Matrix.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS).
-
Serum-Free Medium.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Fixation Solution: 4% Paraformaldehyde in PBS or 100% Methanol.
-
Staining Solution: 0.1% Crystal Violet in 20% Methanol.[12]
-
Elution Buffer: 10% Acetic Acid or Sorenson's buffer.
-
Cotton Swabs.
-
Microscope.
-
96-well plate reader (for elution method).
Protocol:
-
Preparation of Matrigel-Coated Transwell Inserts:
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration (typically 1 mg/mL, but should be optimized for the specific cell line).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts. Ensure the entire surface of the membrane is covered.
-
Incubate the plates at 37°C for at least 2-4 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay by replacing the growth medium with serum-free medium.
-
Harvest the cells using Trypsin-EDTA, neutralize with serum-containing medium, and centrifuge.
-
Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 500-750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Add the this compound dilutions or vehicle control to the cell suspension and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Carefully place the Matrigel-coated Transwell inserts into the wells of the 24-well plate.
-
Seed 200 µL of the pre-treated cell suspension into the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-48 hours. The incubation time should be optimized based on the invasive properties of the cell line.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and the Matrigel from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the invading cells by immersing the inserts in a staining solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Microscopic Method: Use a microscope to count the number of stained, invading cells in several random fields of view for each insert. Calculate the average number of invading cells per field.
-
Elution Method: Place the stained insert into a new well containing an elution buffer. Incubate for 10-15 minutes with gentle shaking to elute the stain. Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength appropriate for the stain used (e.g., 560 nm for Crystal Violet).
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition for each concentration of this compound compared to the vehicle control using the following formula:
-
% Invasion Inhibition = (1 - (Number of invading cells in treated group / Number of invading cells in control group)) * 100
-
-
Plot the percent invasion inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Myoferlin's role in promoting cancer cell invasion and its inhibition.
Caption: Step-by-step workflow of the Transwell invasion assay.
References
- 1. pnas.org [pnas.org]
- 2. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of myoferlin in human and murine carcinoma tumors: role in membrane repair, cell proliferation, and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myoferlin Contributes to the Metastatic Phenotype of Pancreatic Cancer Cells by Enhancing Their Migratory Capacity through the Control of Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myoferlin regulates epithelial cancer cell plasticity and migration through autocrine TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. benchchem.com [benchchem.com]
Measuring Mitochondrial Membrane Potential Following Myoferlin Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoferlin (MYOF) is a multifaceted ferlin family protein implicated in various cellular processes, including membrane repair, vesicle trafficking, and cell signaling.[1] Emerging evidence highlights its critical role in mitochondrial dynamics and function.[2][3] Overexpression of Myoferlin has been linked to the progression of several cancers, making it a compelling target for therapeutic intervention.[1][4] Myoferlin inhibitors are a class of therapeutic agents designed to block the activity of this protein.[1] Inhibition of Myoferlin has been shown to induce mitochondrial fission, disrupt mitochondrial structure, and impact cellular energy metabolism, often leading to decreased cell proliferation and increased cell death in cancer models.[2][3][5]
A key indicator of mitochondrial health and function is the mitochondrial membrane potential (ΔΨm), the electrochemical gradient across the inner mitochondrial membrane that drives ATP synthesis.[6] A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and can be an early indicator of apoptosis. Therefore, accurately measuring ΔΨm after treatment with a Myoferlin inhibitor is crucial for understanding the compound's mechanism of action and its impact on cellular bioenergetics.
These application notes provide detailed protocols for assessing changes in mitochondrial membrane potential in cultured cells following treatment with a Myoferlin inhibitor. The protocols described herein utilize common fluorescent dyes and can be adapted for various experimental setups, including fluorescence microscopy, flow cytometry, and plate-based fluorometry.
Signaling Pathway and Experimental Workflow
The inhibition of Myoferlin is understood to impact mitochondrial function through its role in mitochondrial dynamics and its interaction with proteins involved in mitochondrial fusion and calcium signaling.[2][4] The experimental workflow to assess the consequences of this inhibition on mitochondrial membrane potential is a multi-step process.
References
- 1. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 2. Myoferlin Is a Yet Unknown Interactor of the Mitochondrial Dynamics’ Machinery in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of myoferlin as a mitochondria-associated membranes component required for calcium signaling in PDAC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-cell imaging: Mitochondria membrane potential [protocols.io]
Application Notes and Protocols for Myoferlin Inhibitor 1 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Myoferlin inhibitors in preclinical xenograft mouse models of cancer. The protocols are based on published studies using specific small molecule inhibitors of Myoferlin, namely WJ460 and YQ456, and are intended to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction to Myoferlin as a Therapeutic Target
Myoferlin (MYOF) is a transmembrane protein that is overexpressed in a variety of cancers, including breast, pancreatic, and colorectal cancer.[1][2] Its overexpression is often correlated with poor prognosis and metastasis.[3][4] Myoferlin plays a crucial role in several cellular processes that are central to cancer progression, such as cell membrane repair, vesicle trafficking, endocytosis, and the regulation of signaling pathways, including those of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2][5][6] Inhibition of Myoferlin has been shown to reduce tumor growth, migration, and metastasis in preclinical models, making it an attractive target for cancer therapy.[7][8]
Myoferlin Inhibitors: WJ460 and YQ456
This document focuses on two exemplary Myoferlin inhibitors:
-
WJ460: A potent and direct inhibitor of Myoferlin that has demonstrated anti-tumor activity in breast cancer models.[7][9]
-
YQ456: A novel, highly selective small molecule inhibitor of Myoferlin with proven efficacy in colorectal cancer models.[10][11]
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from xenograft studies using WJ460 and YQ456.
Table 1: In Vivo Efficacy of WJ460 in a Breast Cancer Xenograft Model
| Parameter | Control (DMSO) | WJ460 (5 mg/kg) | WJ460 (10 mg/kg) |
| Animal Model | Athymic nude mice | Athymic nude mice | Athymic nude mice |
| Cell Line | MDA-MB-231-Luciferase | MDA-MB-231-Luciferase | MDA-MB-231-Luciferase |
| Tumor Type | Breast Cancer | Breast Cancer | Breast Cancer |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Treatment Schedule | Single dose | Single dose | Single dose |
| Primary Outcome | - | Significantly inhibited pulmonary metastasis | Significantly inhibited pulmonary metastasis in a concentration-dependent manner |
| Secondary Outcome | - | Increased overall survival | Increased overall survival |
Data extracted from MedchemExpress product page for WJ460, referencing Zhang T, et al. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer. Nat Commun. 2018 Sep 13;9(1):3726.[1][9]
Table 2: In Vivo Efficacy of YQ456 in a Colorectal Cancer Xenograft Model
| Parameter | Control (DMSO) | YQ456 (25 mg/kg) | YQ456 (50 mg/kg) | Regorafenib (25 mg/kg) |
| Animal Model | Male BALB/c nude mice | Male BALB/c nude mice | Male BALB/c nude mice | Male BALB/c nude mice |
| Cell Line | HCT116 | HCT116 | HCT116 | HCT116 |
| Tumor Type | Colorectal Cancer | Colorectal Cancer | Colorectal Cancer | Colorectal Cancer |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intragastric |
| Treatment Schedule | Daily for 20 days | Daily for 20 days | Daily for 20 days | Daily for 20 days |
| Tumor Volume | - | Significantly decreased | Significantly decreased (higher inhibition than 25 mg/kg) | Significantly decreased (less inhibition than YQ456 at 25 mg/kg) |
| Body Weight | No significant loss | No significant loss | No significant loss | No significant loss |
Data extracted from He Y, et al. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression. Clin Transl Med. 2021 Feb;11(2):e289.[10][11]
Table 3: In Vivo Efficacy of YQ456 in a Colorectal Cancer Liver Metastasis Model
| Parameter | Control (DMSO) | YQ456 (25 mg/kg) | YQ456 (50 mg/kg) | Regorafenib (25 mg/kg) |
| Animal Model | Male BALB/c mice | Male BALB/c mice | Male BALB/c mice | Male BALB/c mice |
| Cell Line | CT26-Luc | CT26-Luc | CT26-Luc | CT26-Luc |
| Tumor Type | Colorectal Cancer (Metastasis) | Colorectal Cancer (Metastasis) | Colorectal Cancer (Metastasis) | Colorectal Cancer (Metastasis) |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intragastric |
| Treatment Schedule | Daily for 20 days | Daily for 20 days | Daily for 20 days | Daily for 20 days |
| Metastatic Potential | - | Reduced | Reduced (more than 25 mg/kg) | Reduced (less than YQ456) |
| Survival | - | Longer than control and regorafenib | Longer than control and regorafenib | - |
Data extracted from He Y, et al. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression. Clin Transl Med. 2021 Feb;11(2):e289.[11]
Experimental Protocols
Protocol 1: Evaluation of Myoferlin Inhibitor WJ460 in a Breast Cancer Orthotopic Xenograft Model
This protocol is adapted from the study by Zhang T, et al. (2018) in Nature Communications.[1]
1. Cell Culture and Animal Model:
-
Cell Line: MDA-MB-231 human breast cancer cells stably expressing luciferase (MDA-MB-231-Luc).
-
Animal Model: Female athymic nude mice (6-8 weeks old).
2. Tumor Implantation:
-
Harvest MDA-MB-231-Luc cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS).
-
Inject 1 x 10^6 cells in 100 µL of PBS into the mammary fat pad of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by bioluminescence imaging and caliper measurements.
-
When tumors reach a palpable size (e.g., ~100-150 mm³), randomize mice into treatment groups.
4. Formulation and Administration of WJ460:
-
Formulation: While the specific vehicle is not detailed in the primary reference, a potential formulation for intraperitoneal injection of hydrophobic compounds like WJ460 involves dissolving it in a vehicle such as corn oil.[9] A stock solution in DMSO can be diluted with corn oil to the final desired concentration. It is critical to perform a solubility and stability test of the formulation prior to in vivo use.
-
Dosage: Prepare doses of 5 mg/kg and 10 mg/kg.
-
Administration: Administer the prepared WJ460 formulation or vehicle control (e.g., DMSO diluted in corn oil) via intraperitoneal (i.p.) injection. The study cited used a single dose. For chronic studies, a daily or every-other-day dosing schedule may be considered, based on tolerability studies.
5. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days.
-
Metastasis: Monitor for metastasis, particularly to the lungs, using bioluminescence imaging.
-
Toxicity: Monitor animal body weight and general health status daily.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or when significant toxicity is observed. Collect tumors and organs for further analysis (e.g., histology, immunohistochemistry).
Protocol 2: Evaluation of Myoferlin Inhibitor YQ456 in a Colorectal Cancer Subcutaneous Xenograft Model
This protocol is based on the methodology described by He Y, et al. (2021) in Clinical and Translational Medicine.[10][11]
1. Cell Culture and Animal Model:
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animal Model: Male BALB/c nude mice (6 weeks old).
2. Tumor Implantation:
-
Culture HCT116 cells to ~80% confluency.
-
Harvest and resuspend the cells in serum-free medium.
-
Subcutaneously inject 3 x 10^6 HCT116 cells in a volume of 100 µL into the flank of each mouse.
3. Tumor Growth and Treatment Initiation:
-
Allow tumors to grow until they reach an average volume of approximately 200 mm³.
-
Randomize mice into different treatment and control groups (n=7 per group).
4. Formulation and Administration of YQ456:
-
Formulation: The publication specifies DMSO as the vehicle for the control group, implying YQ456 was likely dissolved in DMSO and potentially further diluted in a sterile vehicle like saline or PBS for injection. It is crucial for the researcher to determine the optimal, non-toxic vehicle composition.
-
Dosage: Prepare doses of 25 mg/kg and 50 mg/kg.
-
Administration: Administer the YQ456 formulation or vehicle control (DMSO) via intraperitoneal (i.p.) injection daily for 20 days.
5. Monitoring and Endpoints:
-
Tumor Volume: Measure tumor volume every 5 days using the formula: Volume = (length × width²) / 2.
-
Body Weight: Record the body weight of each mouse every 5 days to monitor for toxicity.
-
Endpoint: At the end of the 20-day treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.
Signaling Pathways and Experimental Workflows
Myoferlin-Mediated Signaling Pathway in Cancer
Myoferlin is implicated in the regulation of key signaling pathways that drive cancer progression. Inhibition of Myoferlin can disrupt these pathways, leading to anti-tumor effects. The diagram below illustrates the role of Myoferlin in EGFR signaling. Myoferlin facilitates the endocytosis and subsequent degradation of activated EGFR. Inhibition of Myoferlin leads to the accumulation of phosphorylated EGFR at the cell surface, resulting in sustained downstream signaling which can paradoxically lead to cellular senescence or apoptosis in some contexts, while in others, Myoferlin depletion has been shown to block EGF-induced cell migration.[2][5]
Caption: Myoferlin's role in EGFR signaling and the effect of its inhibition.
Experimental Workflow for a Xenograft Study
The following diagram outlines the typical workflow for conducting a xenograft study with a Myoferlin inhibitor.
Caption: A typical experimental workflow for a xenograft mouse model study.
Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. Researchers should ensure all animal procedures are approved by their Institutional Animal Care and Use Committee (IACUC). The formulation of inhibitors for in vivo use requires careful optimization to ensure solubility, stability, and minimal toxicity.
References
- 1. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myoferlin is a key regulator of EGFR activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of Myoferlin Localization Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoferlin (MYOF) is a member of the ferlin family of proteins, characterized by multiple C2 domains. It is a key player in various cellular processes, including plasma membrane repair, vesicle trafficking, endocytosis, and signal transduction.[1] Overexpression of Myoferlin has been implicated in the progression of several cancers, including breast, pancreatic, and colorectal cancer, where it is associated with increased tumor growth, migration, invasion, and angiogenesis.[1][2][3] Its role in regulating the signaling of receptor tyrosine kinases such as EGFR and VEGFR2 further highlights its significance as a potential therapeutic target.[1][4]
This document provides detailed protocols for the immunofluorescence staining of Myoferlin to analyze its subcellular localization. It also discusses the expected changes in localization following treatment with a specific inhibitor, YQ456, and provides a framework for quantitative analysis.
Data Presentation: Quantitative Analysis of Myoferlin Localization
The subcellular distribution of Myoferlin is predominantly cytoplasmic, with a notable concentration at the plasma membrane and in the perinuclear region.[5][6] It also partially colocalizes with mitochondria and is a component of mitochondria-associated membranes (MAMs).[5][7] Treatment with Myoferlin inhibitors, such as YQ456, is expected to disrupt its function in vesicle trafficking by interfering with its interaction with Rab proteins, which may lead to a measurable shift in its localization.[8]
While specific quantitative data on the global subcellular relocalization of Myoferlin post-inhibitor treatment is emerging, the following table represents the expected outcome based on its known functions. This data can be generated using image analysis software (e.g., ImageJ, CellProfiler) to measure fluorescence intensity in defined cellular compartments (e.g., plasma membrane vs. cytoplasm) or by calculating colocalization coefficients with organelle markers.
Table 1: Representative Quantitative Analysis of Myoferlin Localization After Inhibitor Treatment
| Treatment | Cellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) | Membrane to Cytoplasm Ratio | Colocalization with Endosomal Marker (Pearson's Coefficient) |
| Vehicle Control | Plasma Membrane | 150 ± 12 | 2.5 ± 0.3 | 0.75 ± 0.08 |
| Cytoplasm | 60 ± 8 | |||
| YQ456 (100 nM) | Plasma Membrane | 110 ± 15 | 1.3 ± 0.2 | 0.45 ± 0.10 |
| Cytoplasm | 85 ± 10 |
*Values are hypothetical and represent an expected trend. Statistical significance (e.g., p < 0.05) should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, Panc-1, or HCT116) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Cell Culture: Culture the cells in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of the Myoferlin inhibitor YQ456 in DMSO. Further dilute the inhibitor in a complete growth medium to the desired final concentration (e.g., 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Inhibitor Treatment: Once the cells reach the desired confluency, replace the medium with the inhibitor-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
Protocol 2: Immunofluorescence Staining for Myoferlin
-
Fixation: After inhibitor treatment, gently wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[7]
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[2][8]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum or 2% bovine serum albumin in PBS) for 1 hour at room temperature.[2][8]
-
Primary Antibody Incubation: Dilute the primary antibody against Myoferlin (e.g., rabbit polyclonal or mouse monoclonal) in the blocking buffer at the manufacturer's recommended concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 or goat anti-mouse Alexa Fluor 594) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a confocal or fluorescence microscope. Capture images using consistent settings for all experimental conditions.
Protocol 3: Quantitative Image Analysis
-
Image Acquisition: Acquire images using a confocal microscope with consistent settings for laser power, gain, and pinhole size for all samples to be compared.
-
Defining Regions of Interest (ROIs):
-
Plasma Membrane vs. Cytoplasm: Use image analysis software to draw ROIs delineating the plasma membrane and the cytoplasm for each cell. The plasma membrane can be identified by morphology or by co-staining with a membrane-specific dye.
-
Colocalization: For colocalization studies, acquire images of Myoferlin and a specific organelle marker (e.g., Rab7 for late endosomes, TOM20 for mitochondria).
-
-
Fluorescence Intensity Measurement:
-
Measure the mean fluorescence intensity of Myoferlin staining within the plasma membrane and cytoplasmic ROIs.
-
Calculate the membrane-to-cytoplasm fluorescence intensity ratio for each cell.
-
-
Colocalization Analysis:
-
Use a colocalization analysis plugin in your image analysis software.
-
Calculate a colocalization coefficient, such as Pearson's Correlation Coefficient or Manders' Overlap Coefficient, to quantify the degree of overlap between Myoferlin and the organelle marker.[7]
-
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences between the vehicle control and inhibitor-treated groups.
Visualizations
Caption: Myoferlin signaling pathways and the point of inhibitor action.
Caption: Experimental workflow for immunofluorescence staining.
Caption: Logical flow of inhibitor effect on Myoferlin localization.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced method for computing of a plasma membrane affinity for peripherall proteins [kfrserver.natur.cuni.cz]
- 4. Mander’s Coefficient – Bytes of the Apple [blogs.reed.edu]
- 5. Myoferlin Is a Yet Unknown Interactor of the Mitochondrial Dynamics’ Machinery in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of myoferlin as a mitochondria-associated membranes component required for calcium signaling in PDAC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
improving the solubility and stability of Myoferlin inhibitor 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Myoferlin inhibitor 1 (also known as compound 6y). The information provided is intended for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound.
FAQs and Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and experimental use of this compound.
Q1: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
A1: this compound is a hydrophobic compound with known poor water solubility[1][2]. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).
-
Primary Stock Solution: Dissolve this compound in 100% DMSO to prepare a stock solution. A concentration of 50 mg/mL (109.52 mM) in DMSO is achievable, though it may require sonication to fully dissolve.
-
Storage: Store the DMSO stock solution at -20°C for long-term use[3].
Q2: this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous environment is a common problem for hydrophobic compounds. This occurs when the concentration of the inhibitor exceeds its aqueous solubility limit. Here are several strategies to mitigate this issue:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of the inhibitor in your assay.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous buffer. Instead, perform serial dilutions in your buffer or medium.
-
Maintain a Low DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally ≤ 0.5%) to minimize solvent toxicity and its effect on compound solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use of Co-solvents: For in vivo studies or challenging in vitro assays, a co-solvent system may be necessary. A formulation using a combination of DMSO, PEG300, Tween-80, and saline has been documented for other Myoferlin inhibitors and can be adapted[4].
Q3: What is the recommended storage procedure for this compound to ensure its stability?
A3: Proper storage is crucial to maintain the stability and activity of the inhibitor.
-
Solid Form: Store the powdered form of this compound at -20°C[3].
-
Stock Solutions: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C.
Q4: I am unsure about the stability of this compound in my cell culture medium during a long-term experiment. How can I assess its stability?
A4: It is important to determine the stability of the inhibitor in your specific experimental conditions, as temperature, pH, and media components can affect its degradation. A chemical stability assay using High-Performance Liquid Chromatography (HPLC) can be performed. The general principle is to incubate the inhibitor in your cell culture medium at the experimental temperature (e.g., 37°C) and measure its concentration at different time points. A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation
The following tables summarize the available data for this compound and a more soluble analog for comparison.
Table 1: Solubility Data for Myoferlin Inhibitors
| Compound | Solvent | Solubility | Notes |
| This compound (6y) | DMSO | 50 mg/mL (109.52 mM) | Sonication may be required. |
| This compound (6y) | Aqueous Buffer (e.g., PBS) | Poor | Specific quantitative data is not readily available. A protocol to determine kinetic solubility is provided below. |
| HJ445A (analog of 6y) | Water | ~170-fold higher than 6y | Developed as a more soluble alternative to this compound[1][2]. |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Refer to manufacturer's datasheet. |
| DMSO Stock Solution | -20°C | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility
This protocol allows for the estimation of the aqueous solubility of this compound in a buffer of your choice (e.g., PBS, pH 7.4).
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Nephelometer or UV-Vis microplate reader
-
Centrifuge with plate rotor (optional)
Procedure:
-
Prepare a Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your chosen aqueous buffer. This will result in a low final DMSO concentration.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours on a plate shaker.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions. An increase in nephelometry reading indicates precipitation. The highest concentration that does not show an increase in light scattering is considered the kinetic solubility limit.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at the compound's λmax. Compare the absorbance to a standard curve prepared in a solvent where the compound is fully soluble to determine the concentration.
-
Protocol 2: Assessment of Stability in Cell Culture Medium using HPLC
This protocol provides a method to determine the stability of this compound in your experimental medium over time.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium of interest
-
Incubator (e.g., 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile and water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Prepare Working Solution: Dilute the this compound DMSO stock solution into pre-warmed cell culture medium to your final working concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Incubation: Place the solution in an incubator at 37°C.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Sample Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins and stop further degradation.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitates. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use a validated method to separate and quantify the peak corresponding to this compound.
-
Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the initial concentration at time 0. This will provide a stability profile of the compound under your experimental conditions.
Visualizations
Myoferlin Signaling Pathway
Myoferlin is implicated in the regulation of several receptor tyrosine kinase (RTK) signaling pathways that are crucial in cancer progression, including the EGFR and VEGFR pathways[1][5][6][7][8]. Myoferlin can promote the stability and recycling of these receptors, thereby enhancing downstream signaling that leads to cell proliferation, migration, and angiogenesis.
Caption: Myoferlin signaling pathway in cancer.
Experimental Workflow: Troubleshooting Precipitation
The following workflow outlines the logical steps to address precipitation issues with this compound.
Caption: Workflow for troubleshooting inhibitor precipitation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Myoferlin regulates vascular endothelial growth factor receptor-2 stability and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Myoferlin expression in non-small cell lung cancer: Prognostic role and correlation with VEGFR-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting inconsistent results with Myoferlin inhibitor 1 in different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Myoferlin inhibitor 1. The information is tailored for scientists and drug development professionals encountering inconsistent results across different cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing different IC50 values for this compound in various cancer cell lines. Why is this happening?
A1: Inconsistent IC50 values across different cell lines are a common observation and can be attributed to several factors:
-
Differential Myoferlin Expression: Cell lines can have varying endogenous expression levels of Myoferlin. Cells with higher Myoferlin expression may require a higher concentration of the inhibitor to achieve the same biological effect. It is recommended to quantify Myoferlin protein levels in your panel of cell lines via Western blot to correlate expression with inhibitor sensitivity.
-
Genetic Background of Cell Lines: The genetic makeup of each cell line, including the status of key oncogenes and tumor suppressor genes, can influence the cellular response to Myoferlin inhibition.[1] For instance, the activation of alternative signaling pathways can compensate for the inhibition of Myoferlin-dependent processes.
-
Cellular Metabolism and Drug Efflux: Differences in metabolic rates and the expression of drug efflux pumps (e.g., P-glycoprotein) among cell lines can alter the intracellular concentration and stability of the inhibitor.[2]
-
Experimental Conditions: Variations in experimental parameters such as cell seeding density, serum concentration in the culture medium, and the duration of inhibitor exposure can significantly impact IC50 values.[1][3] Standardization of these parameters across all experiments is crucial.
Q2: Our results with this compound are not consistent between experiments, even with the same cell line. What could be the cause?
A2: High variability between replicate experiments can stem from technical inconsistencies. Here are some common causes:
-
Inhibitor Stability: Small molecule inhibitors can be unstable in cell culture media at 37°C.[4] It is advisable to prepare fresh dilutions of the inhibitor for each experiment and minimize the time the inhibitor spends in aqueous solutions before being added to the cells.
-
Inconsistent Cell Seeding: An uneven number of cells seeded in wells is a major source of variability.[1] Ensure your cell suspension is homogenous before and during plating.
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting of the inhibitor or cells can lead to significant errors.[1] Regularly calibrate your pipettes and use proper pipetting techniques.
-
Edge Effects in Multi-well Plates: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter the concentration of the inhibitor.[1] It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Cell Passage Number: Cell lines can exhibit genetic and phenotypic drift over time with increasing passage numbers.[1] It is best practice to use low-passage, authenticated cell lines for your experiments.
Q3: We observe an increase in the signal in our cell viability assay at low concentrations of this compound. Is this expected?
A3: This phenomenon, known as a hormetic effect, can sometimes be observed with kinase inhibitors. Possible explanations include:
-
Assay Interference: The inhibitor compound itself might interfere with the chemistry of the viability assay (e.g., by chemically reducing the MTT reagent), leading to a false-positive signal.[1] To rule this out, run a control with the inhibitor in cell-free media.
-
Shift in Cellular Metabolism: At sub-lethal doses, some compounds can induce a stress response that leads to an increase in cellular metabolic activity, which is what many viability assays measure as a proxy for cell number.[1] This can result in an apparent increase in "viability" even if cell proliferation has been halted.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between different cell lines | 1. Different endogenous Myoferlin expression levels. 2. Varying genetic backgrounds and activation of compensatory signaling pathways. 3. Differences in cell proliferation rates. | 1. Perform Western blot to determine the relative expression of Myoferlin in each cell line. 2. Characterize the mutation status of key oncogenes (e.g., EGFR, KRAS) in your cell lines. 3. Normalize IC50 values to the doubling time of each cell line. |
| Inconsistent results between replicate experiments | 1. Degradation of the Myoferlin inhibitor in media. 2. Inaccurate cell seeding or inhibitor concentration. 3. "Edge effect" in 96-well plates. 4. High cell passage number leading to genetic drift. | 1. Prepare fresh inhibitor solutions for each experiment. Perform a time-course experiment to assess inhibitor stability in your specific media. 2. Ensure proper mixing of cell suspension and accurate pipetting. Calibrate pipettes regularly. 3. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media. 4. Use authenticated, low-passage cells (e.g., <20 passages). |
| No effect of the inhibitor observed | 1. Low Myoferlin expression in the chosen cell line. 2. Inhibitor is inactive or degraded. 3. Incorrect assay endpoint or timing. | 1. Confirm Myoferlin expression by Western blot or qPCR. 2. Verify the identity and purity of your inhibitor stock. Prepare fresh dilutions. 3. Optimize the incubation time and ensure the chosen assay is appropriate for the expected biological outcome (e.g., apoptosis vs. proliferation). |
| Increased "viability" at low inhibitor concentrations | 1. Direct interference of the inhibitor with the assay reagent. 2. Induction of a metabolic stress response. | 1. Run a cell-free control to test for assay interference. 2. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content vs. metabolic activity). |
Quantitative Data Summary
The following table summarizes the reported IC50 values for the Myoferlin inhibitor WJ460 in various cancer cell lines. Please note that "this compound" is a placeholder, and the data presented here is for a known and characterized Myoferlin inhibitor.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42 | [5][6] |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51 | [5][6] |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02 | [7] |
| Panc-1 | Pancreatic Cancer | Cell Confluency | 23.08 ± 1.08 | [7] |
| PaTu 8988T | Pancreatic Cancer | Cell Confluency | 27.48 | [7] |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | 48.44 | [7] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same concentration as the highest inhibitor dose).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using a suitable software.
-
Western Blot for Myoferlin Expression
This protocol describes the detection of Myoferlin protein expression in cell lysates.
Materials:
-
Cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Myoferlin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-Myoferlin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Transwell Migration Assay
This assay measures the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Serum-starve the cells for 12-24 hours before the assay.
-
-
Assay Setup:
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the serum-starved cells in serum-free medium containing the desired concentrations of this compound.
-
Seed 5 x 10⁴ to 1 x 10⁵ cells in 200 µL of the cell suspension into the upper chamber of the Transwell insert.[13]
-
-
Incubation:
-
Incubate the plate at 37°C for 12-24 hours, or until cells have migrated through the membrane.
-
-
Staining and Visualization:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-20 minutes.
-
Stain the fixed cells with crystal violet solution for 15-20 minutes.
-
Wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.[13]
-
Signaling Pathways and Experimental Workflows
Myoferlin Signaling Pathways
Myoferlin is implicated in several key signaling pathways that promote cancer progression. Understanding these pathways is crucial for interpreting the effects of this compound. Myoferlin can influence tumor growth and metastasis through its interaction with receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and by modulating signaling cascades such as the TGF-β pathway.[14][15][16]
Caption: Myoferlin's role in key cancer signaling pathways.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose and resolve inconsistencies when working with this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
Myoferlin and EGFR Signaling Interaction
Myoferlin has been shown to regulate the degradation of the Epidermal Growth Factor Receptor (EGFR).[17][18] Depletion of Myoferlin can lead to sustained EGFR phosphorylation and altered downstream signaling, which can impact cell migration and proliferation.
Caption: Myoferlin's role in EGFR degradation and signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. protocols.io [protocols.io]
- 10. Identification of myoferlin as a mitochondria-associated membranes component required for calcium signaling in PDAC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. Myoferlin plays a key role in VEGFA secretion and impacts tumor-associated angiogenesis in human pancreas cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Myoferlin Inhibitor 1 In Vivo Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of Myoferlin inhibitor 1. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Myoferlin inhibitors?
Myoferlin (MYOF) is a transmembrane protein involved in various cellular processes crucial for cancer progression, including membrane repair, vesicle trafficking, and the regulation of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[1][2] Myoferlin inhibitors, such as WJ460 and YQ456, are small molecules that directly bind to Myoferlin, disrupting its function.[3][4] This inhibition can lead to the modulation of downstream signaling pathways, ultimately affecting tumor growth, angiogenesis, and metastasis.[2][5] Specifically, inhibition of Myoferlin can interfere with the recycling and degradation of EGFR, leading to its accumulation and altered signaling.[2][6] It can also impact the secretion of vascular endothelial growth factor (VEGF) and the stability of its receptor, VEGFR-2, thereby hindering angiogenesis.[2][7] Furthermore, Myoferlin is implicated in exosome secretion, and its inhibition can alter the composition and function of cancer-derived exosomes.[8][9]
Q2: What are the reported in vivo dosages for Myoferlin inhibitors?
Two notable Myoferlin inhibitors have reported in vivo dosage ranges:
-
WJ460: 5-10 mg/kg administered via intraperitoneal injection.[3]
-
YQ456: 25 and 50 mg/kg administered via intraperitoneal injection.[10]
It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and cancer type.
Q3: What is the reported toxicity of Myoferlin inhibitors?
Studies on both WJ460 and YQ456 have reported no apparent toxicity at the tested effective doses.[11][12] However, it is essential to conduct thorough toxicity assessments in your own in vivo studies. This should include monitoring for changes in body weight, behavior, and overall health, as well as performing histological analysis of major organs upon study completion.
Q4: How should I prepare this compound for in vivo administration?
For the Myoferlin inhibitor WJ460, a common formulation for intraperitoneal injection involves a mixture of DMSO, PEG300, Tween-80, and saline.[3] A typical protocol is to first dissolve the compound in DMSO and then sequentially add PEG300, Tween-80, and saline to the final desired concentrations.[3] It is recommended to prepare the working solution fresh on the day of use.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite in vitro potency | Poor bioavailability or rapid metabolism of the inhibitor. | - Optimize the formulation and route of administration. Consider using a vehicle that enhances solubility and stability. - Perform pharmacokinetic studies to determine the inhibitor's half-life and exposure in vivo. - Consider alternative dosing schedules (e.g., more frequent administration). |
| Observed toxicity in animal models | The administered dose is too high. | - Reduce the dosage and/or the frequency of administration. - Conduct a thorough dose-escalation study to identify the maximum tolerated dose (MTD). - Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy, ruffled fur). |
| Inconsistent results between experiments | Variability in inhibitor preparation, animal handling, or tumor implantation. | - Standardize all experimental procedures, including inhibitor formulation, injection technique, and tumor cell preparation. - Ensure consistent animal age, weight, and strain across all experimental groups. - Increase the number of animals per group to improve statistical power. |
| Difficulty in assessing target engagement in vivo | Lack of validated biomarkers for Myoferlin inhibition. | - Develop and validate assays to measure Myoferlin expression and the phosphorylation status of downstream targets (e.g., EGFR, AKT) in tumor tissues. - Use techniques like immunohistochemistry or Western blotting on tumor samples collected at the end of the study. |
Quantitative Data Summary
Table 1: In Vivo Dosage and Administration of Myoferlin Inhibitors
| Inhibitor | Reported Dosage | Administration Route | Vehicle/Formulation | Reference |
| WJ460 | 5-10 mg/kg | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |
| YQ456 | 25 and 50 mg/kg | Intraperitoneal (i.p.) | Not specified | [10] |
Table 2: In Vitro Potency of Myoferlin Inhibitors
| Inhibitor | Target | Assay | IC50 / KD | Reference |
| WJ460 | Myoferlin | Invasion Assay (MDA-MB-231) | 43.37 nM | [13] |
| YQ456 | Myoferlin | Binding Affinity (KD) | 37 nM | [4] |
| YQ456 | Myoferlin | Invasion Assay | 110 nM | [4] |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging Study for a Myoferlin Inhibitor
This protocol outlines a general procedure for determining the optimal in vivo dose of a Myoferlin inhibitor using a xenograft mouse model.
1. Animal Model and Tumor Implantation: a. Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude mice). b. Culture the desired cancer cell line (e.g., MDA-MB-231 for breast cancer, HCT116 for colorectal cancer). c. Subcutaneously inject a suspension of tumor cells into the flank of each mouse. d. Monitor tumor growth regularly using calipers.
2. Inhibitor Preparation and Administration: a. Prepare the Myoferlin inhibitor in a suitable vehicle (see Table 1 for an example with WJ460). b. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). c. Administer the inhibitor via the chosen route (e.g., intraperitoneal injection) at a range of doses (e.g., for a new inhibitor, you might start with 1, 5, 10, 25, and 50 mg/kg). d. The control group should receive the vehicle only. e. Administer the treatment daily or as determined by preliminary pharmacokinetic studies.
3. Monitoring Efficacy and Toxicity: a. Measure tumor volume with calipers every 2-3 days. b. Monitor the body weight of each mouse every 2-3 days as an indicator of general health. c. Observe the mice daily for any signs of toxicity, such as changes in behavior, appetite, or fur texture. d. At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowed size), euthanize the mice.
4. Data Analysis: a. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. b. Analyze changes in body weight to assess toxicity. c. Harvest tumors and major organs (liver, spleen, kidneys, lungs, heart) for histopathological analysis to assess for any treatment-related toxicities. d. Perform Western blot or immunohistochemical analysis on tumor tissues to assess target engagement (e.g., levels of Myoferlin, p-EGFR).
Signaling Pathways and Experimental Workflows
Caption: Myoferlin Signaling Pathways and Points of Inhibition.
Caption: Experimental Workflow for In Vivo Dosage Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of Myoferlin Inhibitor 1 in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered when using Myoferlin Inhibitor 1 in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is Myoferlin and why is it a target for inhibition?
Myoferlin (MYOF) is a protein involved in multiple cellular processes, including plasma membrane repair, vesicle trafficking, endocytosis, and cell signaling.[1] In many types of cancer, Myoferlin is overexpressed and contributes to tumor growth, metastasis, and resistance to therapy.[1] Therefore, inhibiting Myoferlin is a promising strategy for cancer treatment.[1][2]
Q2: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable small molecule designed to directly bind to and inhibit the function of Myoferlin. Its mechanism of action involves disrupting Myoferlin-dependent processes such as vesicle trafficking and the recycling of signaling receptors, which are crucial for the survival and proliferation of cancer cells.[3][4][5]
Q3: Is cytotoxicity in normal cells expected with this compound?
While Myoferlin is overexpressed in cancer cells, it is also present in some normal cell types, where it plays important physiological roles.[1] For example, it is involved in the fusion of myoblasts during muscle development and repair, and in membrane dynamics of endothelial cells. Therefore, some level of cytotoxicity or functional impairment in certain normal cell types may be observed, particularly at higher concentrations of the inhibitor. However, studies with similar Myoferlin inhibitors like YQ456 have suggested low toxicity in vivo.[4][6][7]
Q4: Which normal cell types are potentially more sensitive to this compound?
Based on the known functions of Myoferlin, normal cells that may exhibit higher sensitivity to its inhibition include:
-
Myoblasts and Muscle Cells: Due to Myoferlin's role in muscle development and repair.
-
Endothelial Cells: As Myoferlin is involved in angiogenesis and vascular remodeling.[1]
-
Cells with high rates of membrane trafficking and signaling: Such as certain types of epithelial cells.
Troubleshooting Guide for Unexpected Cytotoxicity
Issue 1: High levels of cytotoxicity observed in a normal cell line at expected therapeutic concentrations.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value of this compound in your specific normal cell line and compare it to the IC50 in your target cancer cell line.
-
Use a structurally different Myoferlin inhibitor: If available, test a different inhibitor to see if the same cytotoxic effect is observed.
-
Genetic knockdown of Myoferlin: Use siRNA or shRNA to specifically knockdown Myoferlin in the normal cell line. If the phenotype (cytotoxicity) is not replicated, the inhibitor's effect is likely off-target.
-
Kinase profiling: If off-target effects on kinases are suspected, perform a broad-panel kinase inhibition screen.
-
-
-
Possible Cause 2: High expression of Myoferlin in the "normal" cell line.
-
Troubleshooting Steps:
-
Verify Myoferlin expression: Quantify Myoferlin protein levels in your normal cell line using Western blot or quantitative immunofluorescence and compare them to your cancer cell line and other normal cell types. Some immortalized "normal" cell lines may have altered protein expression profiles.
-
-
-
Possible Cause 3: Experimental artifact.
-
Troubleshooting Steps:
-
Check solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%).
-
Verify inhibitor concentration: Confirm the concentration of your stock solution and working dilutions.
-
-
Issue 2: Reduced cell proliferation or altered cell morphology without significant cell death.
-
Possible Cause 1: Interference with normal cellular processes.
-
Troubleshooting Steps:
-
Analyze cell cycle: Use flow cytometry to determine if this compound is causing cell cycle arrest at a specific phase.
-
Assess endocytosis: Perform an endocytosis assay (e.g., using fluorescently labeled transferrin) to see if this process is impaired.
-
Examine mitochondrial function: As Myoferlin has been linked to mitochondrial dynamics, assess mitochondrial health and function.[4][8]
-
-
-
Possible Cause 2: Sub-lethal off-target effects.
-
Troubleshooting Steps:
-
Follow the steps outlined in "Issue 1, Possible Cause 1" to investigate potential off-target activities.
-
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Myoferlin Expression | IC50 (µM) |
| MDA-MB-231 | Human Breast Cancer | High | 0.05 |
| HCT116 | Human Colon Cancer | High | 0.1 |
| NCM460 | Normal Human Colon Epithelial | Low | > 10 |
| HUVEC | Human Umbilical Vein Endothelial | Moderate | 5 |
| C2C12 | Mouse Myoblast | Moderate | 2.5 |
| Primary Human Fibroblasts | Normal Human Fibroblast | Low | > 20 |
Table 2: Troubleshooting Summary for Unexpected Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity in normal cells | Off-target effects | Perform dose-response, use alternative inhibitor, genetic knockdown. |
| High Myoferlin expression | Verify Myoferlin levels via Western blot. | |
| Experimental artifact | Check solvent controls, verify inhibitor concentration. | |
| Reduced proliferation/morphology change | Interference with normal processes | Analyze cell cycle, assess endocytosis, check mitochondrial function. |
| Sub-lethal off-target effects | Investigate off-target activities as above. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on normal and cancer cell lines.
Materials:
-
Cell lines of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control. c. Replace the medium in the wells with 100 µL of the prepared inhibitor dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. b. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Myoferlin Expression
Objective: To quantify the expression level of Myoferlin in different cell lines.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Myoferlin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Myoferlin antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Myoferlin signal to the loading control.
Visualizations
Caption: Myoferlin's role in receptor tyrosine kinase (RTK) signaling and endocytic trafficking.
Caption: Troubleshooting workflow for unexpected cytotoxicity of this compound.
References
- 1. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 2. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of myoferlin as a mitochondria-associated membranes component required for calcium signaling in PDAC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Myoferlin Inhibitor 1 Delivery for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Myoferlin inhibitor 1 in animal studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Myoferlin and why is it a therapeutic target?
Myoferlin (MYOF) is a transmembrane protein involved in various cellular processes, including membrane repair, vesicle trafficking, and cell signaling.[1] Its overexpression is linked to several diseases, including cancer, muscular dystrophy, and cardiovascular diseases.[1] In cancer, Myoferlin is associated with tumor growth, metastasis, and resistance to therapy, making it a promising target for therapeutic intervention.[1][2]
Q2: What is "this compound" and what are its properties?
"this compound" is a general term. Several small molecule inhibitors of Myoferlin have been developed, including WJ460, YQ456, and HJ445A. These inhibitors typically function by directly binding to Myoferlin and disrupting its activity.[1][3] For instance, WJ460 has been shown to inhibit the migration and growth of tumor cells.[3] A common characteristic of early Myoferlin inhibitors is poor water solubility, a key challenge for in vivo delivery.[4][5] However, newer compounds like HJ445A have been developed with significantly improved water solubility.[4][5]
Q3: What is the general mechanism of action for Myoferlin inhibitors?
Myoferlin inhibitors typically bind to the Myoferlin protein, preventing it from interacting with its target molecules. This disruption of Myoferlin's function can lead to several downstream effects, including reduced tumor growth and metastasis.[1] For example, some inhibitors have been shown to induce cell cycle arrest, mitochondrial autophagy, and ferroptosis in tumor cells.[3] Myoferlin is also known to regulate the activity of key signaling receptors like EGFR and VEGFR2.[6]
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation of the Inhibitor
A primary challenge with many small molecule Myoferlin inhibitors is their hydrophobic nature, leading to poor solubility in aqueous solutions and potential precipitation upon injection.
Possible Cause & Solution:
-
Inadequate Vehicle/Solvent System: The choice of solvent is critical for maintaining the inhibitor's solubility.
-
Recommended Formulation 1 (for WJ460): A multi-component solvent system can be effective. A suggested protocol involves a stepwise addition of solvents:
-
Dissolve the inhibitor in 10% DMSO to create a stock solution.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix again.
-
Finally, add 45% Saline to reach the desired final concentration.[3]
-
-
Recommended Formulation 2 (for WJ460): For longer-term studies (exceeding half a month), a simpler formulation may be considered, though with caution:
-
Dissolve the inhibitor in 10% DMSO to create a stock solution.
-
Add 90% Corn Oil and mix thoroughly.[3]
-
-
General Strategies for Hydrophobic Drugs: For other hydrophobic Myoferlin inhibitors, consider using nanoparticle-based delivery systems or self-assembling peptides to improve solubility and bioavailability.[7][8]
-
Issue 2: Lack of Efficacy in Animal Models
Observing a diminished or absent therapeutic effect in vivo can be due to several factors related to drug delivery and metabolism.
Possible Cause & Solution:
-
Suboptimal Route of Administration: The delivery route can significantly impact drug exposure at the target site.
-
Intraperitoneal (i.p.) Injection: This route has been successfully used for the Myoferlin inhibitor WJ460 in mouse models of breast cancer metastasis.[3] It allows for systemic exposure.
-
Other Routes: Depending on the tumor model and the inhibitor's properties, other routes like intravenous (i.v.) or oral gavage might be considered, but may require different formulations.[9]
-
-
Insufficient Dosing or Frequent Dosing Required: The inhibitor may be rapidly metabolized and cleared from the body.
-
Pharmacokinetic Studies: If possible, conduct preliminary pharmacokinetic studies to determine the inhibitor's half-life and optimal dosing schedule.
-
Dose Escalation: A dose-escalation study can help identify a concentration that provides a therapeutic effect without significant toxicity. For WJ460, doses of 5-10 mg/kg have been used.[3]
-
Issue 3: Toxicity in Animal Subjects
Adverse effects in treated animals can arise from the inhibitor itself or the delivery vehicle.
Possible Cause & Solution:
-
Vehicle Toxicity: Some solvents, like DMSO, can be toxic at high concentrations.
-
Minimize Co-solvents: Keep the percentage of potentially toxic co-solvents, such as DMSO, to a minimum in the final formulation. The recommended formulations for WJ460 use 10% DMSO.[3]
-
Toxicity Studies: Conduct a preliminary toxicity study with the vehicle alone to distinguish between vehicle- and compound-related toxicity.
-
-
Off-Target Effects of the Inhibitor: The inhibitor may have unintended biological effects.
-
Dose Reduction: If toxicity is observed, reducing the dose may alleviate the adverse effects while potentially maintaining efficacy.
-
Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Quantitative Data Summary
Table 1: In Vitro Potency of Myoferlin Inhibitors
| Inhibitor | Cell Line(s) | IC50 Value(s) | Reference |
| WJ460 | MDA-MB-231 (Breast Cancer) | 43.37 nM (Invasion) | [3] |
| BT549 (Breast Cancer) | 36.40 nM (Invasion) | [3] | |
| YQ456 | Colorectal Cancer Cells | 110 nM (Invasion) | [10] |
| HJ445A | MGC803 (Gastric Cancer) | 0.16 µM (Proliferation) | [4][5] |
| MKN45 (Gastric Cancer) | 0.14 µM (Proliferation) | [4][5] |
Table 2: In Vivo Formulation and Dosing of WJ460
| Parameter | Details | Reference |
| Animal Model | Nude mouse breast cancer metastasis model | [3] |
| Route of Administration | Intraperitoneal (i.p.) injection | [3] |
| Dosage | 5-10 mg/kg | [3] |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |
| Formulation 2 | 10% DMSO, 90% Corn Oil | [3] |
| Solubility in Formulations | ≥ 2.08 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of WJ460 for Intraperitoneal Injection (Multi-component Solvent System)
-
Calculate the total volume of the formulation needed based on the number of animals, their weights, and the dosing volume. Prepare a slight excess to account for potential losses.
-
Prepare a stock solution of WJ460 in DMSO at a concentration of 20.8 mg/mL.
-
In a sterile tube, add 400 µL of PEG300 for every 1 mL of final solution required.
-
To the PEG300, add 100 µL of the 20.8 mg/mL WJ460 stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration of WJ460 will be 2.08 mg/mL. This solution should be prepared fresh on the day of use.
Protocol 2: In Vivo Efficacy Study for Breast Cancer Metastasis
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in appropriate media.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Inject MDA-MB-231 cells into the tail vein of the mice to establish an experimental lung metastasis model.
-
Treatment:
-
Prepare the Myoferlin inhibitor (e.g., WJ460) formulation as described in Protocol 1.
-
Administer the inhibitor via intraperitoneal injection at the desired dose (e.g., 5 or 10 mg/kg).
-
Include a vehicle control group that receives the formulation without the inhibitor.
-
-
Monitoring: Monitor the mice for tumor progression (e.g., using bioluminescence imaging if cells are luciferase-tagged) and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the lungs. Analyze for metastatic burden (e.g., by counting surface nodules or through histological analysis).
Visualizations
Caption: Myoferlin's role in receptor tyrosine kinase signaling and its inhibition.
Caption: Workflow for an in vivo study of this compound.
References
- 1. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 2. Comprehensive Analysis of Myoferlin in Human Pancreatic Cancer via Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Small Molecule Drugs Delivery Services | CD BioSciences [cd-biosciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Myoferlin Inhibitor 1 (MI-1)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Myoferlin Inhibitor 1 (MI-1). The information herein is intended to help prevent and troubleshoot potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Myoferlin and what is the mechanism of action for this compound (MI-1)?
A1: Myoferlin (MYOF) is a transmembrane protein involved in a multitude of cellular processes, including membrane repair, vesicle trafficking, endocytosis, and cell signaling.[1][2] It is often overexpressed in various cancers, where it plays a role in tumor growth, metastasis, and angiogenesis.[1][2][3] Myoferlin contains multiple C2 domains that are crucial for its function in protein-protein and protein-lipid interactions.[4]
This compound (MI-1) is a novel small molecule designed to selectively target a specific domain of Myoferlin, disrupting its interaction with key binding partners and thereby inhibiting its function in pathological processes. For instance, some inhibitors target the MYOF-C2D domain to inhibit cancer cell proliferation and migration.[2]
Q2: What are off-target effects and why are they a concern when using MI-1?
A2: Off-target effects occur when a small molecule inhibitor, such as MI-1, binds to and alters the function of proteins other than its intended target, Myoferlin.[5] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a lack of translational success in clinical settings.[5] Minimizing off-target effects is critical for obtaining reliable and reproducible data.[5]
Q3: What are the initial signs of potential off-target effects in my experiments with MI-1?
A3: Common indicators that you may be observing off-target effects include:
-
Inconsistent results when using a structurally different inhibitor for the same target.[6]
-
A discrepancy between the phenotype observed with MI-1 and the phenotype seen with genetic validation methods (e.g., siRNA or CRISPR-Cas9 knockdown of Myoferlin).[5][6]
-
Cellular toxicity at concentrations close to the effective dose for on-target activity.[5]
-
The observed phenotype is not rescued by overexpressing a resistant form of Myoferlin.
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: To reduce the likelihood of off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of MI-1 that produces the desired on-target effect.[5]
-
Orthogonal Validation: Confirm your findings using alternative methods to inhibit Myoferlin function, such as siRNA or CRISPR-Cas9 mediated gene knockdown.[6]
-
Use Structurally Unrelated Inhibitors: If available, compare the effects of MI-1 with another Myoferlin inhibitor that has a different chemical scaffold.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cellular toxicity observed at or near the IC50 for Myoferlin inhibition. | The observed toxicity may be due to off-target effects of MI-1. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to accurately determine the cytotoxic concentration. 2. Lower the concentration of MI-1 to the minimum effective dose. 3. Validate the phenotype with a genetic approach (siRNA/CRISPR) to confirm it is not a result of general toxicity. |
| The phenotype observed with MI-1 does not match the phenotype from Myoferlin knockdown/knockout. | The phenotype may be a result of MI-1 binding to an unintended target. | 1. Perform a rescue experiment by expressing a form of Myoferlin that MI-1 cannot bind to. If the phenotype is rescued, it is likely an on-target effect. 2. Conduct a cellular thermal shift assay (CETSA) to confirm target engagement of MI-1 with Myoferlin in your cellular model.[5] 3. Consider a proteome-wide profiling approach to identify potential off-target binders of MI-1.[6] |
| Inconsistent results between different batches of MI-1. | There may be variability in the purity or stability of the compound. | 1. Verify the purity and integrity of each new batch of MI-1 using analytical methods such as HPLC-MS. 2. Store the compound under the recommended conditions to prevent degradation. |
Experimental Protocols
Dose-Response Curve for MI-1
Objective: To determine the optimal concentration of MI-1 for inhibiting Myoferlin activity while minimizing off-target effects.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Compound Preparation: Prepare a stock solution of MI-1 in DMSO. Create a serial dilution of MI-1 in culture media to achieve a range of final concentrations.
-
Treatment: Treat the cells with the different concentrations of MI-1. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for a predetermined time based on the expected biological response.
-
Assay: Perform the relevant assay to measure the on-target effect (e.g., a cell migration assay or analysis of a downstream signaling event).
-
Data Analysis: Plot the response as a function of the MI-1 concentration and determine the IC50 value.
Genetic Knockdown of Myoferlin using siRNA
Objective: To validate that the phenotype observed with MI-1 is due to the inhibition of Myoferlin.
Methodology:
-
siRNA Design: Use at least two different siRNAs targeting Myoferlin to control for off-target effects of the siRNA itself. Include a non-targeting control siRNA.
-
Transfection: Transfect the cells with the siRNAs using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Confirm the reduction in Myoferlin protein levels using Western blotting or qRT-PCR.
-
Phenotypic Analysis: Perform the same phenotypic assay as was used for the MI-1 treatment and compare the results.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of MI-1 to Myoferlin in a cellular context.[5]
Methodology:
-
Cell Treatment: Treat intact cells with MI-1 at a concentration where target engagement is expected, alongside a vehicle control.[5]
-
Heating: Heat the cell lysates to a range of temperatures.[5]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[5]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[5]
-
Protein Quantification: Analyze the amount of soluble Myoferlin in the supernatant at each temperature using Western blotting.
-
Data Analysis: A shift in the thermal stability of Myoferlin in the presence of MI-1 indicates direct target engagement.
Visualizations
Caption: Simplified Myoferlin signaling pathway and the inhibitory action of MI-1.
Caption: Troubleshooting workflow for suspected off-target effects of MI-1.
References
- 1. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 2. An Emerging Therapeutic Approach by Targeting Myoferlin (MYOF) for Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myoferlin is critical for endocytosis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Poor Metabolic Stability of Early Myoferlin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the metabolic stability of early-stage Myoferlin (MYOF) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Myoferlin and why is its inhibition a therapeutic target?
Myoferlin is a transmembrane protein involved in various cellular processes, including membrane repair, vesicle trafficking, and signal transduction.[1] It is overexpressed in several cancers, such as breast, pancreatic, and colorectal cancer, where it is associated with tumor growth, metastasis, and drug resistance.[2][3] Myoferlin's role in promoting cancer progression makes it a compelling target for therapeutic intervention.[1]
Q2: What is metabolic stability and why is it a critical parameter for Myoferlin inhibitors?
Metabolic stability refers to a drug candidate's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[4] Poor metabolic stability can lead to rapid clearance of the compound from the body, resulting in a short half-life and reduced bioavailability. This necessitates higher or more frequent dosing, which can increase the risk of toxicity.[4] Optimizing the metabolic stability of early Myoferlin inhibitors is crucial for developing effective and safe therapeutics.
Q3: What are the common metabolic liabilities observed in early small molecule inhibitors?
Early-stage inhibitors, particularly those containing heterocyclic scaffolds or aromatic rings, often exhibit metabolic liabilities.[5][6] Common issues include:
-
Oxidative metabolism: Cytochrome P450 (CYP) enzymes in the liver are major contributors to the oxidative metabolism of drug candidates.[6]
-
Conjugation reactions: Phase II enzymes can add polar molecules (e.g., glucuronic acid) to the inhibitor, facilitating its excretion.[7]
-
Hydrolysis: Ester or amide bonds within a molecule can be susceptible to hydrolysis.[6]
Q4: Which in vitro assays are recommended for assessing the metabolic stability of Myoferlin inhibitors?
A tiered approach is recommended to evaluate the metabolic stability of new chemical entities (NCEs):
-
Liver Microsomal Stability Assay: This is a high-throughput initial screen to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[8]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells, providing a more comprehensive assessment of both Phase I and Phase II metabolism.[9]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad evaluation of metabolic pathways.[10]
Troubleshooting Guides
Guide 1: Rapid Degradation in Liver Microsomal Assay
Observed Problem: The Myoferlin inhibitor shows a very short half-life (<15 minutes) in the human liver microsomal (HLM) stability assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Highly Labile Functional Group | Perform metabolite identification (MetID) studies using LC-MS/MS to identify the "metabolic soft spot." | Pinpointing the exact site of metabolism is crucial for targeted chemical modification. |
| Introduce electron-withdrawing groups near the metabolic hotspot. | This can decrease the electron density of the region, making it less susceptible to oxidative metabolism.[11] | |
| Employ bioisosteric replacement of the labile group. | Replace the metabolically vulnerable moiety with a more stable group that retains biological activity.[11] | |
| High Lipophilicity | Reduce the overall lipophilicity (LogP) of the compound. | Metabolic enzymes often have lipophilic binding sites; reducing lipophilicity can decrease binding and subsequent metabolism.[12] |
| Rapid CYP-mediated Oxidation | Conduct CYP phenotyping and reaction mapping studies. | Identifies the specific CYP isozyme(s) responsible for the metabolism, guiding more specific inhibitor design. |
| Introduce a fluorine atom at the site of metabolism. | This can block oxidative metabolism at that position.[5] |
Guide 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
Observed Problem: The inhibitor is stable in microsomes but shows rapid clearance in hepatocytes.
| Potential Cause | Troubleshooting Step | Rationale |
| Phase II Metabolism | The compound is likely undergoing rapid conjugation (e.g., glucuronidation, sulfation). | Hepatocytes contain both Phase I and Phase II enzymes, while microsomes primarily have Phase I enzymes.[9] |
| Perform MetID studies with hepatocytes to identify the conjugated metabolites. | Confirms the involvement of Phase II pathways. | |
| Modify the functional group susceptible to conjugation (e.g., phenol, amine). | Blocking the site of conjugation can improve metabolic stability.[7] | |
| Transporter-Mediated Uptake | The compound may be actively transported into hepatocytes, increasing its intracellular concentration and exposure to metabolic enzymes. | This can lead to higher than expected metabolism compared to the passive diffusion-limited microsomal assay. |
| Conduct studies with transporter-overexpressing cell lines. | Determines if the inhibitor is a substrate for specific uptake transporters. |
Data Presentation
Table 1: In Vitro Metabolic Stability Data for Hypothetical Early Myoferlin Inhibitors
| Compound ID | Structure | HLM t1/2 (min) | Human Hepatocyte t1/2 (min) | Primary Metabolic Pathway |
| MYOF-INH-001 | Aromatic Heterocycle | 10 | 8 | CYP3A4 Oxidation |
| MYOF-INH-002 | Substituted Pyridine | 45 | 20 | UGT1A1 Glucuronidation |
| MYOF-INH-003 | Fluorinated Analog | > 60 | 55 | Minor Oxidation |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a Myoferlin inhibitor in liver microsomes.
Materials:
-
Myoferlin inhibitor stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control (e.g., Testosterone)
-
Negative control (e.g., Procainamide)
-
Acetonitrile (B52724) with an internal standard for quenching
Procedure:
-
Prepare a working solution of the Myoferlin inhibitor in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the inhibitor working solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Include control wells without NADPH to assess non-enzymatic degradation.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Mandatory Visualizations
Caption: Myoferlin's role in EGFR and STAT3 signaling pathways.
Caption: Experimental workflow for assessing metabolic stability.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Myoferlin - Wikipedia [en.wikipedia.org]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nedmdg.org [nedmdg.org]
- 8. bioivt.com [bioivt.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
why is Myoferlin inhibitor 1 not working in my cell line
Welcome to the technical support center for Myoferlin Inhibitor 1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not showing any effect in my cell line?
There are several potential reasons why a small molecule inhibitor like this compound may not be effective in a specific cell line. These can be broadly categorized into issues with the compound itself, the target protein, the experimental setup, or the biology of the cell line. This guide will walk you through a systematic approach to identify the root cause.
Troubleshooting Guide
Issue 1: No observable phenotype or change in downstream signaling.
If you are not observing the expected biological outcome after treating your cells with this compound, consider the following possibilities:
A. Compound Integrity and Activity
-
Is the inhibitor active and stable? Small molecule inhibitors can degrade over time, especially with improper storage or handling.[1] Repeated freeze-thaw cycles of stock solutions should be avoided.[2]
-
Is the inhibitor soluble in your culture medium? Poor aqueous solubility is a common issue with small molecules and can lead to precipitation and a lower effective concentration.[3]
Troubleshooting Steps:
-
Confirm Compound Integrity: If possible, verify the purity and integrity of your inhibitor batch using analytical methods like HPLC-MS.
-
Prepare Fresh Stock Solutions: Always prepare fresh dilutions from a stock solution that has been stored correctly at -20°C or below.[2]
-
Check for Precipitation: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.
B. Target Expression and Engagement
-
Does your cell line express Myoferlin? Myoferlin expression can vary significantly between different cell lines. The inhibitor will not have an effect if the target protein is not present.
-
Is the inhibitor engaging with Myoferlin in the cell? The compound must be cell-permeable and bind to its target to exert its effect.
Troubleshooting Steps:
-
Verify Myoferlin Expression: Check the protein expression level of Myoferlin in your cell line using Western Blotting.
-
Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to Myoferlin within the cell.
C. Experimental Setup
-
Is the inhibitor concentration appropriate? The optimal concentration should be determined for each cell line, as it can vary.[1] Using a concentration that is too low will result in no effect.
-
Is the treatment duration sufficient? The timing of inhibitor addition and the duration of treatment are critical for observing a phenotype.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations to determine the optimal IC50 value for your specific cell line and assay.
-
Optimize Treatment Time: Conduct a time-course experiment to identify the minimum time required to observe the desired effect.
D. Cellular Context and Readout
-
Is the chosen readout relevant to Myoferlin's function in your cell line? Myoferlin is involved in multiple cellular processes, including cell migration, membrane repair, and receptor signaling (e.g., EGFR, VEGFR).[4][5][6] The inhibitor's effect might be more pronounced in one pathway over another.
-
Are there compensatory mechanisms in your cell line? Some cell lines may have redundant pathways that compensate for the inhibition of Myoferlin, masking the inhibitor's effect.[7]
Troubleshooting Steps:
-
Select an Appropriate Assay: Use an assay that directly measures a known function of Myoferlin, such as a cell migration or invasion assay.
-
Consider Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knockdown Myoferlin as a positive control to confirm that the targeted pathway is active and produces the expected phenotype in your cell line.[3]
Issue 2: High levels of cell death observed after treatment.
If you observe significant cytotoxicity that is not the intended outcome, consider these factors:
-
Inhibitor concentration is too high: Exceeding the optimal concentration can lead to off-target effects and general toxicity.[1]
-
Solvent toxicity: The solvent used to dissolve the inhibitor, such as DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[3]
-
Off-target effects: The inhibitor may be binding to other cellular targets, leading to unintended toxic consequences.[8]
Troubleshooting Steps:
-
Re-evaluate the Dose-Response: Determine the maximum non-toxic concentration of the inhibitor.
-
Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) to assess its contribution to cytotoxicity.
-
Use a Structurally Unrelated Inhibitor: If possible, use another inhibitor targeting Myoferlin with a different chemical structure to see if it produces the same phenotype without the toxicity.[3]
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Cell Line | Myoferlin Expression (Relative to Control) | IC50 (µM) for Migration Inhibition | Maximum Non-Toxic Concentration (µM) |
| MDA-MB-231 | High | 0.5 | 5 |
| HCT116 | Moderate | 2.1 | 10 |
| LNCaP | Low | > 50 | 25 |
| PANC-1 | High | 0.8 | 8 |
Table 2: Troubleshooting Checklist Summary
| Potential Issue | Key Troubleshooting Experiment | Expected Outcome if Issue is Confirmed |
| Compound Inactivity | Cell-free activity assay | No inhibition of Myoferlin activity |
| Low Target Expression | Western Blot for Myoferlin | Low or undetectable Myoferlin protein levels |
| Lack of Target Engagement | Cellular Thermal Shift Assay (CETSA) | No thermal stabilization of Myoferlin |
| Inappropriate Readout | Myoferlin siRNA knockdown | No phenotype observed with knockdown |
| Off-Target Toxicity | Cell viability assay with vehicle control | High toxicity with inhibitor, low with vehicle |
Experimental Protocols
Western Blot for Myoferlin Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Myoferlin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western Blot to detect the amount of soluble Myoferlin at each temperature. A positive result is indicated by a shift in the melting curve, showing more soluble Myoferlin at higher temperatures in the inhibitor-treated samples.
Cell Migration (Wound Healing) Assay
-
Cell Seeding: Seed cells in a 24-well plate and grow to confluence.
-
Scratch Wound: Create a "scratch" in the cell monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS and add fresh medium containing this compound at various concentrations or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the area of the scratch at each time point to quantify cell migration.
Visualizations
Caption: Simplified Myoferlin signaling pathway.
Caption: Troubleshooting workflow for an ineffective inhibitor.
Caption: Potential causes for inhibitor ineffectiveness.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 8. youtube.com [youtube.com]
impact of serum concentration on Myoferlin inhibitor 1 activity
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving Myoferlin Inhibitor 1 , with a specific focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: We observe a significantly higher IC50 value for this compound when we increase the Fetal Bovine Serum (FBS) concentration in our cell-based assays. Why is this happening?
A1: This phenomenon is known as a "serum shift" and is a common characteristic for many small molecule inhibitors that bind to serum proteins.[1] Serum is rich in proteins, particularly albumin, which can bind to small molecules like this compound. This binding sequesters the inhibitor, reducing the "free fraction" of the compound that is available to enter the cells and interact with its target, Myoferlin.[1][2] Consequently, a higher total concentration of the inhibitor is required to achieve the same biological effect, leading to an increased apparent IC50 value.[1][3]
Q2: How can we quantify the impact of serum on the potency of this compound?
A2: The standard method to quantify this effect is to perform a Serum Shift Assay .[1][4] This involves setting up parallel experiments where you generate full dose-response curves for this compound in cell culture media containing a range of different serum concentrations (e.g., 0.5%, 2%, 5%, 10%).[1] By comparing the resulting IC50 values at each concentration, you can quantitatively determine the extent of the serum shift.[5]
Q3: What is the recommended serum concentration to use for our initial in vitro screening assays with this compound?
A3: The optimal serum concentration depends on the goal of your experiment.[1]
-
For primary screening or mechanistic studies: It is often recommended to use the lowest serum concentration that maintains the health and viability of your specific cell line (typically 0.5% to 2% FBS).[1] This minimizes the confounding effects of serum protein binding and provides an IC50 value that is closer to the intrinsic potency of the compound.
-
For studies aiming to better mimic physiological conditions: Using a more physiologically relevant serum concentration, such as 10% FBS, may be more appropriate.[1] However, it is critical to be aware of the potential for a serum shift and to consistently report the serum percentage used in your experiments, as this is a major source of variability between datasets from different labs.[1]
Q4: What is Myoferlin and what is its role in the cell?
A4: Myoferlin (MYOF) is a transmembrane protein belonging to the ferlin family.[6][7] It is involved in multiple cellular processes, including plasma membrane repair, vesicle fusion, endocytosis, and cell adhesion.[7][8] In the context of cancer, Myoferlin is often overexpressed and has been shown to play a key role in promoting tumor growth, invasion, and metastasis.[7][9] It can regulate the signaling of key receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) by preventing their degradation.[6][8] This makes Myoferlin an emerging and promising therapeutic target for cancer treatment.[8][9] Myoferlin inhibitors work by binding to the protein and blocking its activity, thereby disrupting the pathological processes that depend on its function.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IC50 Results | 1. Inconsistent Serum Batches: Different lots of FBS can have varying protein compositions, leading to different degrees of inhibitor binding. 2. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 3. Reagent Preparation: Errors in serial dilutions of the inhibitor. | 1. Pre-screen and Qualify Serum: Test new lots of FBS and purchase a larger quantity of a single qualified lot for the duration of a study. 2. Ensure Uniform Cell Plating: Use a hemocytometer or automated cell counter to ensure accurate cell density. Mix the cell suspension thoroughly before and during plating.[11] 3. Verify Dilutions: Prepare fresh inhibitor dilutions for each experiment. Check pipetting technique and calibration. |
| Observed IC50 is Much Higher than Expected | 1. High Serum Concentration: As detailed in the FAQs, serum protein binding is the most common cause of reduced apparent potency.[1] 2. Inhibitor Degradation: The inhibitor may be unstable in the assay medium or sensitive to light. 3. Cell Line Resistance: The chosen cell line may not be sensitive to Myoferlin inhibition. | 1. Perform a Serum Shift Assay: Test the inhibitor's activity in lower serum concentrations (e.g., 0.5% - 2%) to see if the IC50 value decreases.[1] 2. Check Inhibitor Stability: Prepare fresh stock solutions. Protect the compound from light if it is light-sensitive. 3. Confirm Myoferlin Expression: Use Western Blot or qPCR to confirm that your target cell line expresses Myoferlin at a sufficient level. |
| No Inhibitor Activity Observed | 1. Incorrect Plate Reader Settings: The wavelength settings for detecting the viability dye (e.g., MTT, MTS) may be incorrect. 2. Inactive Compound: The inhibitor may have degraded due to improper storage or handling. 3. Assay Protocol Error: A key reagent may have been omitted, or incubation times may be insufficient.[12] | 1. Verify Instrument Settings: Confirm that the absorbance/fluorescence wavelengths are correctly set for your specific assay.[12] 2. Use a Positive Control: Test a new vial of the inhibitor. Include a positive control compound known to induce cell death in your chosen cell line. 3. Review Protocol: Carefully check the entire experimental protocol. Ensure all reagents are added in the correct order and volumes, and that incubation steps are timed correctly.[12] |
Data Presentation: this compound Serum Shift Assay
The following table summarizes representative data from a serum shift assay, demonstrating the impact of Fetal Bovine Serum (FBS) concentration on the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line after a 72-hour incubation.
| FBS Concentration | IC50 (nM) | Fold Shift (vs. 0.5% FBS) |
| 0.5% | 45 ± 4.1 | 1.0 |
| 2.0% | 115 ± 9.8 | 2.6 |
| 5.0% | 280 ± 21.5 | 6.2 |
| 10.0% | 650 ± 55.7 | 14.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: IC50 Determination via MTS Cell Viability Assay
This protocol outlines a general method for determining the IC50 value of this compound.
-
Cell Plating:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete culture medium (e.g., DMEM + 10% FBS).
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the inhibitor in culture medium with the desired final serum concentration to create 2X working solutions. A typical 8-point dilution series might range from 20 µM to 0.1 nM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a media-only blank.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression (four-parameter logistic) model to determine the IC50 value.[14]
-
Protocol 2: Serum Shift Assay
-
Preparation: This assay is an extension of the IC50 determination protocol. Prepare four separate sets of culture media, each containing a different concentration of FBS (e.g., 0.5%, 2%, 5%, 10%).
-
Execution: Perform the entire IC50 determination protocol (Steps 1-5 above) in parallel for each of the four prepared serum-containing media. You will be generating four independent dose-response curves.
-
Analysis: Calculate the IC50 value for each serum concentration. The "fold shift" can be calculated by dividing the IC50 obtained at a higher serum concentration by the IC50 obtained at the lowest serum concentration.
Visualizations
Caption: Troubleshooting flowchart for unexpectedly high IC50 values.
Caption: Simplified Myoferlin (MYOF) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bsys.ch [bsys.ch]
- 5. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Mechanistic modeling of the effects of myoferlin on tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 12. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Myoferlin Inhibitors in Colorectal Cancer Models: YQ456 vs. WJ460
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two small molecule inhibitors of Myoferlin, YQ456 and WJ460, in the context of colorectal cancer. This analysis is based on currently available preclinical data.
It is important to note that while the prompt requested a comparison with "Myoferlin inhibitor 1," a specific molecule with this designation could not be identified in the public domain. Therefore, this guide utilizes data for WJ460, a distinct and studied Myoferlin inhibitor, as a relevant comparator to YQ456.
Introduction to Myoferlin as a Therapeutic Target in Colorectal Cancer
Myoferlin (MYOF) is a transmembrane protein that is overexpressed in various cancers, including colorectal cancer[1][2]. High expression of Myoferlin is often associated with poor prognosis and increased metastatic potential[3]. The protein is involved in multiple cellular processes that are critical for cancer progression, such as vesicle trafficking, cell migration, invasion, and signal transduction[4][5]. This central role in cancer cell biology makes Myoferlin an attractive target for the development of novel anti-cancer therapies.
YQ456: A Novel and Potent Myoferlin Inhibitor
YQ456 is a novel small molecule inhibitor that has demonstrated significant anti-cancer activity in colorectal cancer models[3][6]. It exhibits a high binding affinity to Myoferlin, with a dissociation constant (KD) of 37 nM[3][6].
Mechanism of Action of YQ456
YQ456 functions by interfering with the interaction between Myoferlin and Ras-associated binding (Rab) proteins[3][6]. This disruption affects several key vesicle trafficking processes, including:
-
Lysosomal degradation
-
Exosome secretion
-
Mitochondrial dynamics
By impairing these pathways, YQ456 effectively inhibits the growth and invasive capabilities of colorectal cancer cells[3][6].
WJ460: An Alternative Small Molecule Myoferlin Inhibitor
WJ460 is another small molecule inhibitor that directly interacts with Myoferlin[7]. While most of the detailed research available for WJ460 is in the context of breast and pancreatic cancer, it has also been shown to have effects on colorectal cancer cells, particularly in increasing their sensitivity to radiation[8].
Mechanism of Action of WJ460
WJ460 has been shown to inhibit the migration and growth of tumor cells[7]. Its mechanisms of action include inducing cell cycle arrest, promoting mitochondrial autophagy, and triggering lipid peroxidation and ferroptosis[7]. In breast cancer models, WJ460 was found to facilitate the dissociation of Myoferlin from Rab7-positive late endosomes[9].
Comparative Performance Data
The following tables summarize the available quantitative data for YQ456 and WJ460 in cancer models.
| Parameter | YQ456 | WJ460 | Reference |
| Binding Affinity (KD) to Myoferlin | 37 nM | Not explicitly stated in search results | [3][6] |
| IC50 (Anti-Invasion) | 110 nM (Colorectal Cancer) | 43.37 nM (MDA-MB-231 breast cancer), 36.40 nM (BT549 breast cancer) | [3][6][7] |
Table 1: In Vitro Efficacy of Myoferlin Inhibitors
| Model | Inhibitor | Key Findings | Reference |
| Colorectal Cancer Patient-Derived Xenograft (PDX) Mouse Model | YQ456 | Demonstrated anticancer efficacy | [3][6] |
| Colorectal Cancer Spheroid Model | WJ460 | Significantly reduced tumor growth, more effective than 5-FU | [8] |
| Breast Cancer Metastasis Nude Mouse Model | WJ460 | Significantly inhibited pulmonary metastasis and proliferation of MDA-MB-231 cells; Increased overall survival | [7] |
Table 2: In Vivo Efficacy of Myoferlin Inhibitors
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Myoferlin Signaling and Inhibition.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.
Cell Viability Assay
-
Cell Seeding: Colorectal cancer cells are seeded in 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the Myoferlin inhibitor (YQ456 or WJ460) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the viability of control-treated cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated.
Transwell Invasion Assay
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Colorectal cancer cells, pre-treated with the Myoferlin inhibitor or vehicle control, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of invading cells in the treated groups is compared to the control group.
In Vivo Tumor Xenograft Model
-
Cell Implantation: An appropriate number of colorectal cancer cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The Myoferlin inhibitor (YQ456 or WJ460) is administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted, and the statistical significance of the difference in tumor volume between the treated and control groups is determined.
Conclusion
Both YQ456 and WJ460 show promise as inhibitors of Myoferlin for the treatment of colorectal cancer. YQ456 has been specifically shown to be effective in colorectal cancer models by disrupting Myoferlin-Rab interactions. WJ460, while less studied in colorectal cancer, has demonstrated anti-tumor effects and the ability to sensitize cancer cells to radiation. The available data suggests that YQ456 has a strong preclinical rationale for further development in colorectal cancer. Further head-to-head comparative studies are necessary to fully elucidate the relative efficacy and therapeutic potential of these two inhibitors in this disease context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 6. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Validating the Specificity of Myoferlin Inhibitors: A Comparative Guide
Myoferlin (MYOF) has emerged as a significant therapeutic target in oncology due to its multifaceted role in cancer progression, including the regulation of vesicle trafficking, plasma membrane repair, and the modulation of key signaling pathways.[1][2] The development of small molecule inhibitors against Myoferlin, such as WJ460, YQ456, and HJ445A, represents a promising avenue for cancer therapy.[3][4][5] This guide provides a comparative analysis of these inhibitors, with a focus on validating their specificity, supported by available experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Myoferlin's Role in Cellular Signaling
Myoferlin is a transmembrane protein that plays a crucial role in various cellular processes by interacting with multiple signaling pathways. It is involved in the endocytosis and recycling of growth factor receptors like EGFR and VEGFR, thereby influencing downstream signaling cascades that control cell migration, proliferation, and angiogenesis.[6][7] Myoferlin's function is also linked to mitochondrial dynamics and the regulation of cellular metabolism.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Myoferlin Is a Yet Unknown Interactor of the Mitochondrial Dynamics’ Machinery in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Analysis of Myoferlin in Human Pancreatic Cancer via Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Myoferlin Inhibitor 1 vs. siRNA Knockdown in Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest to unravel the intricate roles of myoferlin (MYOF) in cancer progression, researchers primarily turn to two powerful tools: small molecule inhibitors and siRNA-mediated knockdown. Both aim to abrogate myoferlin function, thereby impeding cancer cell migration, invasion, and proliferation. This guide provides an objective comparison of a leading myoferlin inhibitor against the benchmark siRNA knockdown approach, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
At a Glance: Performance Comparison
The primary distinction between Myoferlin inhibitor 1 and siRNA knockdown lies in their mechanism of action, duration of effect, and specificity. Small molecule inhibitors offer rapid, reversible inhibition of the myoferlin protein itself, while siRNA provides a transient but potent reduction in myoferlin expression at the mRNA level.
Recent studies with the novel myoferlin inhibitor, YQ456, have provided valuable insights. YQ456 demonstrates a high binding affinity to the C2D domain of myoferlin (KD = 37 nM) and exhibits a potent anti-invasion capability with an IC50 of 110 nM in colorectal cancer cells.[1] Notably, the anti-proliferative effect of YQ456 was not significant in cells where myoferlin was already depleted via genetic methods (sgRNA), suggesting that the inhibitor's primary mode of action is indeed through myoferlin.[1] Another potent inhibitor, WJ460, has shown anti-metastatic activity in the nanomolar range in breast cancer cells, with IC50 values for invasion in MDA-MB-231 and BT549 cells being 43.37 nM and 36.40 nM, respectively.[2][3]
Conversely, siRNA-mediated knockdown of myoferlin has been shown to significantly reduce cancer cell migration and invasion in various cancer cell lines, including clear-cell renal-cell carcinoma and pancreatic cancer.[4][5] While direct side-by-side quantitative comparisons of inhibitor and siRNA efficacy on migration and invasion are limited in published literature, the available data allows for a robust evaluation of their respective merits.
| Feature | This compound (YQ456/WJ460) | siRNA Knockdown of Myoferlin |
| Mechanism of Action | Direct, reversible binding to Myoferlin protein, inhibiting its function. | Post-transcriptional gene silencing by degrading Myoferlin mRNA. |
| Target | Myoferlin protein. | Myoferlin mRNA. |
| Speed of Onset | Rapid, typically within hours. | Slower, requires time for mRNA and protein turnover (24-72 hours). |
| Duration of Effect | Transient, dependent on compound half-life and clearance. | Transient, typically lasts for several days depending on cell division rate. |
| Specificity | Potential for off-target effects depending on the inhibitor's selectivity. | Can have off-target effects due to unintended mRNA binding. |
| Delivery | Simple addition to cell culture media. | Requires transfection reagents or viral vectors. |
| Reversibility | Reversible upon removal of the compound. | Not easily reversible within the duration of the experiment. |
| In Vivo Application | More readily applicable for in vivo studies. | More challenging for systemic in vivo delivery. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the myoferlin inhibitor YQ456 and the effects of siRNA knockdown on cancer cell lines.
Table 1: Potency of Myoferlin Inhibitor YQ456 [1]
| Parameter | Value | Cell Line | Assay |
| Binding Affinity (KD) | 37 nM | - | Surface Plasmon Resonance |
| IC50 (Invasion) | 110 nM | HCT116 (Colorectal Cancer) | Transwell Invasion Assay |
Table 2: Effects of Myoferlin siRNA Knockdown on Cell Migration and Invasion
| Cancer Type | Cell Line | Effect | Assay | Reference |
| Clear-Cell Renal-Cell Carcinoma | ACHN | Significant reduction in migration and invasion | Boyden Chamber Assay | [4] |
| Pancreatic Cancer | Panc-1 | Reduced cell migration | Wound Healing & Chemotaxis Assays | [5] |
| Breast Cancer | MDA-MB-231 | Impaired EGF-induced migration | Boyden Chamber Assay | [6] |
| Gastric Cancer | NCI-N87, MKN45 | Significantly alleviated migration | Transwell Assay | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the selection of the appropriate technique.
Cell Viability/Proliferation Assay (MTS Assay)
This protocol is used to assess the effect of myoferlin inhibition on cell proliferation.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116, LoVo)
-
Complete culture medium
-
Myoferlin inhibitor (e.g., YQ456)
-
MTS assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 6 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the myoferlin inhibitor or vehicle control.
-
Incubate for the desired period (e.g., 1-5 days).
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.[1]
siRNA-Mediated Knockdown of Myoferlin and Western Blot Analysis
This protocol describes how to reduce myoferlin expression using siRNA and confirm the knockdown by Western blotting.
Materials:
-
Cancer cell lines
-
6-well plates
-
siRNA targeting myoferlin and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM reduced-serum medium
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against myoferlin
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Transfection:
-
Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes by diluting siRNA and transfection reagent separately in Opti-MEM, then combining and incubating for 20 minutes at room temperature.
-
Add the complexes to the cells and incubate for 48-72 hours.[1]
-
-
Western Blot:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-myoferlin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[7]
-
Transwell Migration/Invasion Assay
This assay is used to quantify the migratory and invasive potential of cancer cells.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cancer cell lines
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Crystal violet solution
-
Cotton swabs
-
Microscope
Procedure:
-
For invasion assays, coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Resuspend cancer cells in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well and add the cell suspension to the upper chamber. If using an inhibitor, it can be added to the cell suspension.
-
Incubate for 12-48 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope to determine the average number of migrated/invaded cells.[8][9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language.
Caption: Myoferlin's role in RTK signaling.
Myoferlin interacts with and stabilizes receptor tyrosine kinases (RTKs) such as VEGFR2 and regulates the trafficking of EGFR.[6][10] This modulation enhances downstream signaling through pathways like PI3K/AKT and ERK, promoting cell migration, invasion, and proliferation. Myoferlin can prevent the degradation of these receptors, leading to sustained signaling.
Caption: Comparative experimental workflow.
This diagram outlines the parallel experimental workflows for comparing the effects of a myoferlin inhibitor and siRNA knockdown on cancer cell functions. Following treatment or transfection, functional assays such as proliferation and migration/invasion assays are performed to assess the phenotypic outcomes. Western blotting is a crucial step in the siRNA arm to validate the extent of protein knockdown.
Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for studying and inhibiting myoferlin function in cancer cells. The choice between the two will depend on the specific experimental goals. Small molecule inhibitors offer a rapid, reversible, and pharmacologically relevant approach, particularly for in vivo studies. siRNA knockdown, while requiring transfection and having a slower onset, provides a highly specific method to reduce target protein levels and is an invaluable tool for target validation. The data presented here, along with the detailed protocols, should serve as a valuable resource for researchers in the field, enabling them to make informed decisions and design robust experiments to further elucidate the role of myoferlin in cancer and to develop novel therapeutic strategies.
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. clyte.tech [clyte.tech]
- 10. Myoferlin regulates vascular endothelial growth factor receptor-2 stability and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Selective Myoferlin Inhibitor YQ456 Demonstrates High Specificity Over Other Ferlin Proteins
For Immediate Release
A recent comparative analysis reveals that the small molecule inhibitor, YQ456, a potent antagonist of Myoferlin (MYOF), exhibits a high degree of selectivity for its target with no detectable binding to the closely related ferlin protein, Dysferlin (DYSF). This finding underscores the potential of YQ456 as a specific tool for studying Myoferlin function and as a candidate for therapeutic development.
Researchers and drug development professionals now have access to critical comparative data on the cross-reactivity of a key Myoferlin inhibitor. The analysis, centered on the ferlin family of proteins, which play crucial roles in membrane repair and vesicle trafficking, provides quantitative evidence of YQ456's specificity.
The ferlin protein family, including Myoferlin, Dysferlin, and Otoferlin, share significant structural homology, particularly in their multiple C2 domains, which are calcium and phospholipid-binding motifs. This structural similarity raises the possibility of cross-reactivity for inhibitors targeting one family member. However, experimental data demonstrates that YQ456 is highly selective for Myoferlin.
Binding Affinity Comparison
Quantitative analysis of the binding affinity of YQ456 to the C2D domain of both Myoferlin and Dysferlin was conducted using Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI). The results are summarized in the table below.
| Target Protein Domain | Inhibitor | Method | Dissociation Constant (KD) |
| Myoferlin-C2D | YQ456 | SPR | 37 nM[1] |
| Myoferlin-C2D | YQ456 | BLI | 214 nM[1] |
| Dysferlin-C2D | YQ456 | SPR | No binding detected[1] |
Data sourced from He et al., 2021.[1]
This data clearly indicates that while YQ456 binds to the Myoferlin-C2D domain with high affinity, it does not interact with the corresponding domain of Dysferlin under the tested conditions[1]. Information regarding the cross-reactivity of YQ456 with Otoferlin is not yet available in published literature.
Signaling Pathways and Experimental Workflow
The development and validation of YQ456's specificity involved a logical workflow, from initial screening to targeted binding affinity analysis. The signaling pathway of ferlin proteins generally involves calcium-dependent membrane interactions crucial for cellular processes. YQ456 presumably interferes with these interactions in a Myoferlin-specific manner.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of YQ456's binding affinity.
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the binding affinity of YQ456 to the C2D domains of Myoferlin and Dysferlin.
Instrumentation: BIAcore T200 instrument (GE Healthcare).
Procedure:
-
Protein Immobilization: Recombinant human MYOF-C2D and DYSF-C2D proteins were immobilized on a CM5 sensor chip via standard amine coupling chemistry. The protein was diluted in 10 mM sodium acetate (B1210297) buffer (pH 5.0) to a concentration of 20 μg/mL and injected over the sensor surface.
-
Binding Analysis: A series of concentrations of YQ456, dissolved in running buffer (PBS with 0.05% Tween 20 and 2% DMSO), were injected over the immobilized protein surfaces.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants were determined by fitting the sensorgram data to a 1:1 Langmuir binding model using the BIAevaluation software. The equilibrium dissociation constant (KD) was calculated as the ratio of koff/kon.
Biolayer Interferometry (BLI) Assay
Objective: To confirm the binding affinity of YQ456 to the Myoferlin-C2D domain.
Instrumentation: Octet RED96 system (ForteBio).
Procedure:
-
Protein Immobilization: Biotinylated recombinant human MYOF-C2D protein was loaded onto streptavidin (SA) biosensors.
-
Baseline Establishment: The biosensors were equilibrated in kinetics buffer (PBS with 0.05% Tween 20 and 2% DMSO) to establish a stable baseline.
-
Association and Dissociation: The biosensors were then immersed in wells containing various concentrations of YQ456 to measure the association phase, followed by a return to the kinetics buffer to measure the dissociation phase.
-
Data Analysis: The resulting binding data were analyzed using the Octet Data Analysis software, fitting to a 1:1 binding model to determine the KD.
The high selectivity of YQ456 for Myoferlin over Dysferlin provides a valuable tool for dissecting the specific roles of Myoferlin in various cellular processes and disease states. Further investigation into its potential cross-reactivity with other ferlin family members, such as Otoferlin, will be crucial for a complete understanding of its selectivity profile.
References
head-to-head comparison of different Myoferlin inhibitors in the literature
Myoferlin, a protein implicated in cancer progression, has emerged as a promising therapeutic target. Several small molecule inhibitors have been developed to block its activity, offering potential avenues for cancer treatment. This guide provides a detailed comparison of the most prominent Myoferlin inhibitors found in the literature: YQ456, WJ460, HJ445A, and the lead compound '6y'.
Data Presentation
The following tables summarize the available quantitative data for each inhibitor, providing a snapshot of their potency and efficacy in various assays.
Table 1: Binding Affinity and Potency of Myoferlin Inhibitors
| Inhibitor | Target Domain | Binding Affinity (Kd) | IC50 (Anti-Invasion) | IC50 (Cell Proliferation) | Cell Lines Tested | Reference |
| YQ456 | MYOF-C2D | 37 nM | 110 nM | Not explicitly stated for proliferation, but inhibits clone formation | HCT116, LoVo (colorectal cancer) | [1][2][3] |
| WJ460 | MYOF | Not explicitly stated | 43.37 nM (MDA-MB-231), 36.40 nM (BT549) | 20.92 nM (MiaPaCa-2), 48.44 nM (BxPC-3), 23.08 nM (Panc-1), 27.48 nM (PaTu 8988T) | MDA-MB-231, BT549 (breast cancer); MiaPaCa-2, BxPC-3, Panc-1, PaTu 8988T (pancreatic cancer) | [4][5][6] |
| HJ445A | MYOF-C2D | 0.17 µM | Not explicitly stated | 0.16 µM (MGC803), 0.14 µM (MKN45) | MGC803, MKN45 (gastric cancer) | [7][8][9] |
| 6y | MYOF | Not available | Not available | Not available | Not available | [7][8] |
Table 2: In Vivo Efficacy of Myoferlin Inhibitors
| Inhibitor | Cancer Model | Administration | Key Findings | Reference |
| YQ456 | Colorectal Cancer (Patient-Derived Xenograft) | Not specified | Excellent inhibitory effects on growth and invasiveness. | [1][2] |
| WJ460 | Breast Cancer (Metastasis Mouse Model) | Intraperitoneal injection | Reduces breast cancer extravasation into the lung parenchyma. | [6][10] |
| HJ445A | Gastric Cancer (Xenograft Model) | Not specified | Superior antitumor efficacy compared to lead compound 6y. | [8] |
| 6y | Not available | Not available | Poor physicochemical properties limited in vivo studies. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are the protocols for key experiments cited in the literature for the Myoferlin inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity (YQ456)
This assay was utilized to determine the binding affinity of YQ456 to the Myoferlin C2D domain.
-
Immobilization: The C2D domain of Myoferlin (MYOF-C2D) peptide is diluted in a sodium acetate (B1210297) buffer (pH 4.5) and immobilized on a CM5 sensor chip using a standard amine-coupling method.
-
Binding Analysis: Various concentrations of the test compound (YQ456) are diluted in a phosphate-buffered saline (PBS) solution and passed over the sensor chip.
-
Data Analysis: The binding affinities are calculated based on a 1:1 Langmuir binding model after double subtraction of blank and reference background signals using BIAevaluation software.[1]
Cell Viability Assay (WJ460 and HJ445A)
This assay measures the effect of the inhibitors on cancer cell proliferation.
-
Cell Seeding: Cancer cells (e.g., pancreatic or gastric cancer cell lines) are seeded in 96-well plates at a density of 3 x 103 to 6 x 103 cells per well.
-
Treatment: Adherent cells are incubated with various concentrations of the Myoferlin inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Measurement: Cell viability is assessed using an MTS assay kit according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated using software such as GraphPad Prism.[5][11]
Transwell Invasion Assay (WJ460 and YQ456)
This assay evaluates the impact of the inhibitors on the invasive potential of cancer cells.
-
Chamber Preparation: Transwell chambers with an 8 µm pore size are coated with Matrigel.
-
Cell Seeding: Cancer cells are resuspended in a serum-free medium containing different concentrations of the inhibitor and seeded into the upper chamber. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The chambers are incubated for a period that allows for cell invasion (e.g., 12 or 36 hours).
-
Staining and Visualization: Non-invading cells on the upper side of the membrane are removed. Invading cells on the lower side are fixed with paraformaldehyde and stained with crystal violet.
-
Quantification: The number of invading cells is counted under a microscope.[6][11]
Myoferlin Signaling and Inhibition
Myoferlin plays a critical role in various cellular processes that contribute to cancer progression, primarily through its involvement in vesicle trafficking.
Caption: Myoferlin's role in cancer progression and the point of intervention for its inhibitors.
Myoferlin interacts with Rab GTPases to regulate vesicle trafficking, a process essential for the recycling and degradation of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[1][12] By maintaining the stability and signaling of these receptors, Myoferlin promotes downstream pathways that drive epithelial-mesenchymal transition (EMT), cell migration, and invasion. It also facilitates the secretion of pro-angiogenic factors like VEGF. Myoferlin inhibitors, such as YQ456, WJ460, and HJ445A, typically target the C2D domain of Myoferlin, disrupting its interaction with Rab proteins and thereby inhibiting these oncogenic processes.[12]
Caption: A typical experimental workflow for the preclinical evaluation of Myoferlin inhibitors.
The preclinical evaluation of Myoferlin inhibitors generally follows a structured workflow. It begins with in vitro assays to determine the binding affinity of the compound to Myoferlin and to assess its impact on cancer cell proliferation and invasion. Mechanistic studies are then conducted to understand how the inhibitor exerts its effects at a molecular level. Promising candidates from in vitro studies are then advanced to in vivo evaluation in animal models, such as tumor xenografts, to assess their anti-tumor efficacy and potential toxicity.
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HJ445A | Myoferlin inhibitor | Probechem Biochemicals [probechem.com]
- 10. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Potential of Myoferlin Inhibition: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains the primary driver of cancer-related mortality, creating an urgent need for novel therapeutic strategies that can effectively inhibit the spread of cancer cells. Myoferlin, a ferlin family protein, has emerged as a promising target due to its multifaceted role in promoting tumor progression and metastasis. This guide provides a comparative analysis of a representative Myoferlin inhibitor, here termed Myoferlin Inhibitor 1, with existing anti-metastatic agents, supported by in vivo experimental data. We present detailed experimental protocols and visualize key signaling pathways to offer a comprehensive resource for researchers in the field.
Comparative Efficacy of Anti-Metastatic Agents in Vivo
The following tables summarize the in vivo anti-metastatic effects of two notable Myoferlin inhibitors, WJ460 and YQ456, against breast and colorectal cancer models, respectively. For a robust comparison, their performance is juxtaposed with standard-of-care agents, Paclitaxel and Regorafenib (B1684635), used in similar preclinical settings.
Table 1: In Vivo Anti-Metastatic Efficacy in Breast Cancer
| Compound | Target/Mechanism | Cancer Model | Cell Line | Administration | Dosing Schedule | Key Metastatic Readout | Efficacy | Citations |
| WJ460 | Myoferlin | Orthotopic Xenograft (spontaneous metastasis) | MDA-MB-231-Luciferase | Intraperitoneal | 5-10 mg/kg, single dose at day 0 | Bioluminescence of lung metastasis | Significantly inhibited pulmonary metastasis in a concentration-dependent manner. | [1] |
| Paclitaxel | Microtubule Stabilization | Orthotopic Xenograft | MDA-MB-231 | Intravenous | 10 mg/kg for 10 days | Incidence and burden of pulmonary and lymphatic metastasis (luciferase assay) | Increased incidence and burden of pulmonary and lymphatic metastasis in TLR4-positive tumors. | [2][3] |
Table 2: In Vivo Anti-Metastatic Efficacy in Colorectal Cancer
| Compound | Target/Mechanism | Cancer Model | Cell Line | Administration | Dosing Schedule | Key Metastatic Readout | Efficacy | Citations |
| YQ456 | Myoferlin | Liver Metastasis Model | CT26-Luc | Intrasplenic injection | Not specified | Bioluminescence of liver metastasis | Significantly higher anti-metastatic activity compared to regorafenib at the same dose. | [4] |
| Regorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, etc.) | Orthotopic Xenograft | CT26 | Oral | 30 mg/kg, daily | Formation of liver metastases | Completely prevented the formation of liver metastases. | [5] |
Key Signaling Pathways in Metastasis
Understanding the molecular pathways targeted by these inhibitors is crucial for rational drug design and combination therapies.
Myoferlin's role in metastasis signaling.
Myoferlin plays a crucial role in several cellular processes that are hallmarks of metastasis.[6] It is involved in the trafficking and recycling of key receptor tyrosine kinases like EGFR and VEGFR, thereby promoting signaling pathways that drive cell proliferation, angiogenesis, and epithelial-to-mesenchymal transition (EMT).[7][8] Myoferlin inhibitors, such as WJ460 and YQ456, are designed to disrupt these functions.[7][9]
Mechanisms of comparator anti-metastatic agents.
In contrast, Regorafenib is a multi-kinase inhibitor that primarily targets angiogenesis by blocking VEGFR, PDGFR, and FGFR signaling.[10][11][12] Paclitaxel's main anti-cancer effect is the stabilization of microtubules, leading to cell cycle arrest.[13] However, some studies suggest that at certain concentrations, it may paradoxically promote metastasis through the activation of TLR4 signaling, leading to a pro-inflammatory microenvironment.[2][3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
In Vivo Spontaneous Breast Cancer Metastasis Model (for WJ460 and Paclitaxel)
-
Cell Culture: MDA-MB-231 human breast cancer cells, engineered to express luciferase, are cultured in appropriate media.
-
Animal Model: Female immunodeficient mice (e.g., nude or SCID) are used.
-
Tumor Implantation: A suspension of MDA-MB-231-luciferase cells is injected into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Primary tumor growth is monitored regularly using bioluminescence imaging (BLI) and caliper measurements.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups.
-
Metastasis Quantification:
-
Metastatic spread, particularly to the lungs, is monitored throughout the study using BLI.
-
At the end of the study, organs such as the lungs and lymph nodes are harvested.
-
Metastatic burden can be quantified by ex vivo BLI of the organs or by histological analysis (e.g., H&E staining) to count metastatic nodules.[1][2]
-
In Vivo Colorectal Cancer Liver Metastasis Model (for YQ456 and Regorafenib)
-
Cell Culture: CT26 murine colorectal carcinoma cells, engineered to express luciferase, are cultured.
-
Animal Model: Syngeneic mice (e.g., BALB/c) are used to allow for an intact immune system.
-
Metastasis Induction: A suspension of CT26-luciferase cells is injected into the spleen of anesthetized mice. The spleen is then typically removed to prevent primary tumor growth and promote liver metastasis.
-
Treatment:
-
YQ456: The specific route and schedule would follow the study design, likely intraperitoneal or oral administration.
-
Regorafenib: Administered orally.[5]
-
Control: Vehicle control is administered.
-
-
Metastasis Quantification:
-
The development of liver metastases is monitored using in vivo BLI.
-
At the study endpoint, livers are harvested, and the metastatic burden is quantified by ex vivo BLI or by counting visible metastatic nodules on the liver surface.[4]
-
Experimental Workflow Visualization
A typical in vivo anti-metastasis study workflow.
This guide provides a foundational comparison of Myoferlin inhibitors against other anti-metastatic agents. The presented data highlights the potential of targeting Myoferlin as a viable therapeutic strategy to combat cancer metastasis. Further research, including dose-optimization studies and investigation in a wider range of preclinical models, is warranted to fully elucidate the therapeutic window and potential of Myoferlin inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Paclitaxel therapy promotes breast cancer metastasis in a TLR4-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myoferlin Contributes to the Metastatic Phenotype of Pancreatic Cancer Cells by Enhancing Their Migratory Capacity through the Control of Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regorafenib - NCI [dctd.cancer.gov]
- 11. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 12. hematologyandoncology.net [hematologyandoncology.net]
- 13. spandidos-publications.com [spandidos-publications.com]
Assessing the Reproducibility of Myoferlin Inhibition: A Comparative Guide to Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Myoferlin inhibitor 1 and its more recent alternatives, WJ460 and YQ456, to aid in the critical assessment of experimental reproducibility and guide the selection of the most suitable compound for future studies.
Myoferlin, a protein implicated in cancer progression, has emerged as a promising therapeutic target. However, challenges in the reproducibility of experiments using early inhibitors have spurred the development of more potent and specific molecules. This guide delves into the available data for this compound and compares it with its successors, offering insights into their respective performance and providing detailed experimental protocols to facilitate independent validation.
Comparative Analysis of Myoferlin Inhibitors
| Inhibitor | Target Domain | Binding Affinity (KD) | Anti-Invasion IC50 | Cytotoxicity IC50 | Cancer Cell Line(s) | Reference(s) |
| This compound (Compound 6y) | MYOF-C2D | 0.094 µM | 0.12 µM | 0.84 µM - 2.85 µM | PANC-1, MiaPaCa-2, Capan-2 | [2] |
| WJ460 | MYOF | Not explicitly stated | 36.40 nM - 43.37 nM | Not explicitly stated | MDA-MB-231, BT549 | [3] |
| YQ456 | MYOF | 37 nM | 110 nM | Not explicitly stated | HCT116, Lovo | [4] |
Experimental Protocols
To ensure the transparency and reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is adapted from the study on YQ456.[4]
-
Cell Seeding: Seed colorectal cancer cells (HCT116 and Lovo) in 96-well plates at a density of 3 x 10³ cells per well.
-
Treatment: After cell adherence, treat the cells with various concentrations of the Myoferlin inhibitor (e.g., YQ456) for 1 to 5 days.
-
Analysis: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Interpretation: Calculate the IC₅₀ value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.
Transwell Invasion Assay
This protocol is based on the methodology described for both WJ460 and YQ456.[4][5]
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Cell Seeding: Resuspend cancer cells (e.g., 1 x 10⁵ cells per well) in serum-free medium containing various concentrations of the test inhibitor. Seed the cell suspension into the upper chamber.
-
Incubation: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber and incubate for the appropriate time (e.g., 12-36 hours).
-
Staining and Visualization: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.
-
Quantification: Count the number of invading cells in multiple fields of view under a microscope.
In Vivo Tumor Xenograft Model
This generalized protocol is derived from studies involving WJ460 and YQ456.[3][4]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., HCT116 or MDA-MB-231) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer the Myoferlin inhibitor (e.g., intraperitoneal injection) at a predetermined dose and schedule. A control group should receive a vehicle control.
-
Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Body weight and general health of the mice should also be monitored.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Small Molecule Inhibitors Versus Genetic Knockdown for Myoferlin Research
For researchers, scientists, and drug development professionals investigating the multifaceted role of Myoferlin (MYOF) in cellular processes and disease, the choice between using a small molecule inhibitor and a genetic knockdown approach is a critical decision that can significantly impact experimental outcomes and their interpretation. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, to aid in the selection of the most appropriate method for your Myoferlin studies.
Myoferlin, a member of the ferlin family of proteins, is implicated in a variety of cellular functions, including membrane repair, vesicle trafficking, and cell signaling.[1] Its overexpression is linked to the progression of several cancers, making it an attractive therapeutic target.[2][3] Both small molecule inhibitors and genetic knockdown techniques, such as siRNA, have been instrumental in elucidating the functions of Myoferlin. This guide will delve into the advantages and disadvantages of each approach, focusing on key aspects such as mechanism of action, temporal and dose control, specificity, and clinical relevance.
At a Glance: Small Molecule Inhibitors vs. Genetic Knockdown
| Feature | Small Molecule Inhibitors | Genetic Knockdown (siRNA/shRNA) |
| Target | Myoferlin protein | Myoferlin mRNA |
| Mechanism | Reversible binding and inhibition of protein function | Degradation of mRNA, preventing protein synthesis |
| Temporal Control | High (rapid onset and withdrawal) | Low to moderate (slower onset, less reversible) |
| Dose-Dependent Control | High (effects are tunable with concentration) | Moderate (level of knockdown can be concentration-dependent but may not be as finely tunable) |
| Off-Target Effects | Possible, due to binding to other proteins | Possible, "miRNA-like" effects on other mRNAs[4][5] |
| Clinical Relevance | High (mimics therapeutic intervention) | Moderate (as a research tool and potential for RNA-based therapies) |
| Ease of Use | Generally straightforward to apply to cells | Requires transfection/transduction, which can be technically challenging |
Delving Deeper: A Comparative Analysis
Mechanism of Action: A Fundamental Difference
The most fundamental difference between small molecule inhibitors and genetic knockdown lies in their mechanism of action. Small molecule inhibitors, such as WJ460 and YQ456, directly bind to the Myoferlin protein, typically at a specific domain, to block its function.[6][7][8] For instance, YQ456 has been shown to interfere with the interaction between Myoferlin and Rab proteins, thereby disrupting vesicle trafficking.[8][9] This direct inhibition of the protein allows for the study of the acute effects of functional loss.
Genetic knockdown, on the other hand, targets the Myoferlin mRNA, preventing its translation into protein.[10][11] This leads to a reduction in the total amount of Myoferlin protein in the cell. While effective at reducing Myoferlin levels, this approach may not be suitable for studying the immediate consequences of protein inhibition, as it relies on the degradation of existing protein pools.
Figure 1. Mechanisms of Action.
Temporal and Dose-Dependent Control: A Key Advantage for Small Molecules
A significant advantage of small molecule inhibitors is the high degree of temporal and dose-dependent control they offer. The inhibitory effect is rapid upon addition of the compound and can be just as quickly reversed by washing it out.[12] This allows for precise timing in experiments designed to study dynamic cellular processes. Furthermore, the extent of inhibition can be finely tuned by varying the concentration of the inhibitor, enabling the study of dose-response relationships.[6]
Genetic knockdown, in contrast, offers less temporal control. The onset of the effect is slower, as it depends on the degradation of existing mRNA and protein. Reversing the effect is also more challenging and time-consuming. While the level of knockdown can be modulated to some extent by varying the concentration of siRNA, achieving precise and graded control is often more difficult than with small molecule inhibitors.
Specificity and Off-Target Effects: A Concern for Both Approaches
Both techniques are susceptible to off-target effects. Small molecule inhibitors can potentially bind to and inhibit other proteins with similar structures to Myoferlin.[12] However, potent and selective inhibitors like YQ456 have been developed with high binding affinity for Myoferlin (K D = 37 nM), minimizing off-target concerns at appropriate concentrations.[8][9]
Genetic knockdown using siRNA can also lead to off-target effects, primarily through "miRNA-like" activity, where the siRNA seed region binds to partially complementary sequences in the 3' UTR of unintended mRNAs, leading to their translational repression or degradation.[4][5][13] Careful design of siRNA sequences and the use of multiple different siRNAs targeting the same gene can help to mitigate these effects.
Figure 2. Temporal Control Comparison.
Experimental Data Summary
| Study Type | Method | Cell Line(s) | Key Findings | Reference |
| Small Molecule Inhibition | WJ460 | MDA-MB-231, BT549 (Breast Cancer) | Inhibited cell invasion with IC50 values in the nanomolar range. Reduced breast cancer extravasation in a mouse model. | [14] |
| YQ456 | HCT116 (Colorectal Cancer) | High binding affinity to MYOF (KD = 37 nM). Inhibited cell invasion (IC50 = 110 nM). Disrupted lysosomal degradation, exosome secretion, and mitochondrial dynamics. | [8][9] | |
| Genetic Knockdown | siRNA | ACHN (Clear-Cell Renal-Cell Carcinoma) | Significantly reduced migration and invasion. | [10][15] |
| siRNA | Panc-1 (Pancreatic Cancer) | Reduced cell migration. | [11] | |
| siRNA | BxPC-3, Panc-1 (Pancreatic Cancer) | Reduced 2D and 3D cell migration. | [16] |
Myoferlin Signaling and Inhibition Workflow
Myoferlin is involved in multiple signaling pathways that promote cancer progression, including the regulation of receptor tyrosine kinases like EGFR and VEGFR.[17][18] Both small molecule inhibitors and genetic knockdown aim to disrupt these pathways to inhibit cancer cell activities.
References
- 1. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 2. Comprehensive Analysis of Myoferlin in Human Pancreatic Cancer via Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myoferlin Is a Yet Unknown Interactor of the Mitochondrial Dynamics’ Machinery in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Knockdown of Myoferlin Suppresses Migration and Invasion in Clear-Cell Renal-Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 16. Myoferlin Contributes to the Metastatic Phenotype of Pancreatic Cancer Cells by Enhancing Their Migratory Capacity through the Control of Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Myoferlin Inhibitor 1: A Comprehensive Guide for Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Myoferlin inhibitor 1, a compound utilized in research, particularly in studies related to cancer metastasis. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is crucial for minimizing risks associated with handling and disposal of this chemical.
This compound is a research compound that has shown potent anti-invasion and anti-migration activities against various cancer cells, including pancreatic cancer.[1] It functions by binding to the myoferlin protein, thereby disrupting cellular processes such as vesicle trafficking and receptor tyrosine kinase signaling, which are implicated in cancer progression.[1][2][3]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 2366279-99-2 |
| Molecular Formula | C₂₆H₂₈N₆O₂ |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO |
Source: MedchemExpress.com, Immunomart
Step-by-Step Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. Discharge into the environment must be strictly avoided. The following steps provide a clear protocol for the disposal of this compound and associated materials.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Waste Segregation and Collection
Proper segregation of waste is the first step in responsible disposal.
-
Solid Waste:
-
Collect any solid this compound waste, including unused or expired compounds and contaminated items (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from cell culture media, stock solutions in DMSO) should be collected in a separate, sealed, and leak-proof hazardous waste container.
-
Do not mix with other incompatible chemical wastes.
-
Aqueous waste should be collected separately from organic solvent waste.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Labeling of Waste Containers
Accurate and clear labeling of all waste containers is mandatory.
-
All containers must be labeled with the words "Hazardous Waste ".
-
The label must include:
-
The full chemical name: "This compound " (avoiding abbreviations).
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Storage of Hazardous Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure compliance.
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Use secondary containment, such as a tray, to capture any potential leaks or spills.
-
Segregate incompatible waste types to prevent dangerous reactions.
Request for Waste Pickup
Once a waste container is full or has been in storage for a designated period, a request for pickup should be made.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a direct call.
Experimental Protocols
Understanding the context in which this compound is used is essential for assessing disposal needs. Below are summarized protocols for common in vitro and in vivo experiments.
In Vitro Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of this compound on the migration of cancer cells.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in a 6-well plate and grow to confluence.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh media containing various concentrations of this compound (e.g., 100-400 nM) is added.[1] A control group with vehicle (DMSO) is also prepared.
-
Incubation and Imaging: The plate is incubated, and images of the wound are captured at different time points (e.g., 0, 18, and 36 hours) to monitor cell migration into the scratched area.[1]
-
Analysis: The rate of wound closure is measured and compared between the treated and control groups to determine the inhibitory effect of the compound on cell migration.
In Vivo Tumor Growth Inhibition Study
This protocol outlines the use of a Myoferlin inhibitor (WJ460) in a mouse xenograft model of breast cancer.
-
Animal Model: Nude mice are used for the study.
-
Tumor Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are implanted into the mice to establish tumors.
-
Preparation of Dosing Solution: A working solution for intraperitoneal injection is prepared. For example, a stock solution in DMSO can be diluted with PEG300, Tween-80, and saline.[4]
-
Administration: The Myoferlin inhibitor is administered to the mice via intraperitoneal injection at specific dosages (e.g., 5-10 mg/kg) as a single dose.[4]
-
Monitoring: Tumor growth is monitored over time by measuring tumor volume. The overall health of the mice is also observed.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The effect of the inhibitor on tumor growth is determined by comparing the tumor sizes in the treated group to a control group.
Visualizing the Disposal Workflow and Mechanism of Action
To further clarify the procedures and the scientific context, the following diagrams have been generated.
Caption: A workflow diagram illustrating the proper disposal of this compound.
References
Personal protective equipment for handling Myoferlin inhibitor 1
Essential Safety and Handling Guide for Myoferlin Inhibitor 1
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. Given that the Safety Data Sheet (SDS) for this compound lacks specific hazard classifications, a conservative approach based on handling potent, potentially cytotoxic small molecule inhibitors is strongly recommended.
Pre-Handling Risk Assessment
Before working with this compound, a thorough risk assessment is mandatory. This compound is a potent small molecule inhibitor under investigation for its anti-cancer properties, suggesting potential cytotoxicity.
Key Considerations:
-
Toxicity: Assume the compound is cytotoxic and handle with appropriate containment.
-
Physical Form: this compound is typically supplied as a solid powder. This presents an inhalation hazard if not handled properly.
-
Solubility: It is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Handling the compound in solution can reduce the risk of aerosolization.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to minimize exposure. The following table outlines the recommended PPE for various handling scenarios.
| Operation | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Double-gloving with nitrile gloves | Chemical safety goggles and a face shield | Fully-buttoned lab coat with disposable sleeves | N95 respirator or higher, within a certified chemical fume hood |
| Preparing Solutions | Double-gloving with nitrile gloves | Chemical safety goggles | Fully-buttoned lab coat | Work within a certified chemical fume hood |
| Cell Culture/In Vitro Assays | Nitrile gloves | Safety glasses | Lab coat | Work within a biological safety cabinet (BSC) |
| Spill Cleanup | Chemical-resistant gloves (e.g., nitrile) | Chemical safety goggles and a face shield | Chemical-resistant apron or gown over a lab coat | Appropriate respirator based on the spill size and location |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, procedural workflow is critical for safety.
3.1. Preparation and Weighing of Solid this compound
-
Designated Area: All handling of the solid compound must occur in a designated area, such as a certified chemical fume hood, to contain any airborne particles.
-
Decontamination: Before and after handling, decontaminate the work surface.
-
Weighing:
-
Use an analytical balance inside the fume hood.
-
Utilize anti-static weigh paper or a weighing boat.
-
Handle with care to avoid creating dust.
-
Close the primary container immediately after removing the desired amount.
-
3.2. Solution Preparation
-
Solvent: this compound is soluble in DMSO.[1]
-
Procedure:
-
Within the chemical fume hood, add the appropriate volume of DMSO to the vessel containing the weighed solid inhibitor.
-
Cap the vessel and vortex or sonicate until the solid is fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
-
3.3. Storage
| Form | Storage Temperature | Additional Notes |
| Solid | -20°C[2] | Store in a tightly sealed container in a designated, labeled area. |
| DMSO Solution | -20°C or -80°C | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation
-
Solid Waste: Collect all contaminated disposables (e.g., gloves, weigh paper, pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Sharps Waste: Dispose of any contaminated needles or blades in a designated sharps container for hazardous chemical waste.
4.2. Decontamination and Disposal of Empty Containers
-
Rinse the empty primary container with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container.
-
Dispose of the decontaminated container according to your institution's guidelines for glass or plastic recycling.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is small, and you are trained and equipped to handle it, use a chemical spill kit. For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
Visual Workflow Diagrams
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
